5-(Trifluoromethyl)pyrimidin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVCECMELPNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570846 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69034-08-8 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 5-(Trifluoromethyl)pyrimidin-2-amine. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.
Core Chemical and Physical Properties
This compound, identified by CAS Number 69034-08-8, is a solid at room temperature. The trifluoromethyl group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and interaction with biological targets. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 69034-08-8 | [1] |
| Molecular Formula | C₅H₄F₃N₃ | [1] |
| Molecular Weight | 163.10 g/mol | [1] |
| Appearance | Solid (Form may vary) | N/A |
| Boiling Point | 260.7 °C (at 760 mmHg) | [2] |
| Density | 1.46 g/cm³ | [2] |
| Flash Point | 111.5 °C | [2] |
| Refractive Index | 1.478 | [2] |
| LogP (Predicted) | 1.35 ± 0.42 | N/A |
| pKa (Predicted) | 1.95 ± 0.10 (most basic) | N/A |
Note: LogP and pKa values are predicted and should be considered estimates. Experimental determination is recommended for precise applications.
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in singular, dedicated experimental protocols in publicly accessible literature. However, its synthesis can be inferred from methodologies used for related trifluoromethyl pyrimidine derivatives. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing three-carbon unit with guanidine.
Representative Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative method based on established pyrimidine synthesis principles. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.
Objective: To synthesize this compound.
Reaction Scheme: A plausible route involves the reaction of a suitable 1,3-dicarbonyl compound (or equivalent) bearing a trifluoromethyl group with guanidine nitrate in the presence of a base.
Materials:
-
3,3,3-Trifluoro-2-formylpropanoate (or a suitable equivalent β-ketoester or malonaldehyde derivative)
-
Guanidine nitrate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
-
Guanidine Addition: Add guanidine nitrate (1.0 equivalent) to the solution and stir for 15-20 minutes at room temperature.
-
Substrate Addition: Slowly add the trifluoromethylated 1,3-dicarbonyl compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyrimidin-2-amine, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Properties
This compound is a heterocyclic amine featuring a pyrimidine ring substituted with a trifluoromethyl group. This trifluoromethyl moiety is crucial for enhancing the metabolic stability and lipophilicity of derivative compounds, making it a valuable synthon in drug design.
| Property | Value | Source(s) |
| CAS Number | 69034-08-8 | [1][2][3] |
| Molecular Formula | C5H4F3N3 | [1] |
| Molecular Weight | 163.10 g/mol | [1] |
| Synonyms | 2-Amino-5-(trifluoromethyl)pyrimidine, 5-Trifluoromethyl-pyrimidin-2-ylamine | [1] |
Role in Drug Discovery and Medicinal Chemistry
This compound serves as a fundamental scaffold in the synthesis of various biologically active molecules. Its derivatives have shown significant potential as inhibitors of key signaling proteins implicated in cancer and other diseases.
2.1. EGFR Inhibitors
Derivatives of 5-(trifluoromethyl)pyrimidine have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] The pyrimidine core acts as a scaffold to which various functional groups can be attached to optimize binding to the EGFR kinase domain.
2.2. FLT3 and CHK1 Dual Inhibitors
The 5-(trifluoromethyl)-2-aminopyrimidine core has been identified as a potent scaffold for the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[6] Such dual inhibitors are of interest in treating cancers like acute myeloid leukemia (AML), where both signaling pathways can be dysregulated.[6]
2.3. JAK2 Inhibitors
The pyrimidine scaffold is also central to the development of Janus kinase 2 (JAK2) inhibitors. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a critical therapeutic strategy.[7]
Quantitative Data on Derivative Compounds
The following tables summarize the biological activity and physicochemical properties of various derivatives synthesized using this compound or related structures as a starting point.
Table 1: In Vitro Antiproliferative Activity of FLT3/CHK1 Dual Inhibitors against MV4-11 Cells [6]
| Compound | IC50 (nM) |
| 22 | < 4 |
| 29 | < 4 |
| 30 | < 4 |
| 31 | < 4 |
| 32 | < 4 |
Table 2: Antitumor Activity of EGFR Inhibitors (Compound 9u) [4][5]
| Target | IC50 (µM) |
| A549 cells | 0.35 |
| MCF-7 cells | 3.24 |
| PC-3 cells | 5.12 |
| EGFR kinase | 0.091 |
Table 3: Physicochemical and Analytical Data for Selected 5-Trifluoromethylpyrimidine Derivatives
| Compound ID | Description | Yield (%) | Melting Point (°C) | Analytical Data | Source(s) |
| 9a | 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 37% | 212.5-213.8 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4][5] |
| 9i | 3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 39% | 233.5-235 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4][5] |
| 9k | 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 18% | 226.5-227.9 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4][5] |
| 9r | 1-Methyl-piperidine-4-carboxylicacid{4-[4-(2-methylcarbamoyl-thiophen-3-ylamino)-5-trifluoromethyl-pyrimidin-2-ylamino]-phenyl}-amide | 47% | 210.8-211.6 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4] |
| 7 | 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline | 63% | - | ¹H NMR, LC-MS | [6] |
| 8 | 5-Bromo-1-(methylsulfonyl)indoline | 58% | - | ¹H NMR, LC-MS | [6] |
| 14 | 5-Bromo-2-(methylsulfonyl)isoindoline | 70% | - | ¹H NMR, LC-MS | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives based on the 5-(trifluoromethyl)pyrimidine scaffold are provided below.
4.1. General Procedure for the Synthesis of 5-Trifluoromethyl-pyrimidine Derivatives as EGFR Inhibitors [4]
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and compound 5 (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the solution is stirred overnight. After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phase is washed with saturated NaCl solution, dried over Na₂SO₄, filtered, and concentrated under vacuum to yield the intermediate product.
4.2. General Procedure for the Synthesis of FLT3/CHK1 Dual Inhibitor Intermediates (Sulfonylation) [6]
Procedure A (for intermediates 7-12): The starting compounds (1.00 mmol) are dissolved in pyridine (2.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added to the solution at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired products.
Procedure B (for intermediates 13-18): The starting compounds (1.00 mmol) and triethylamine (TEA, 5.00 mmol) are dissolved in dichloromethane (DCM, 3.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added to the solution at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is evaporated, and the residue is purified by column chromatography.
4.3. One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [8]
A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl pyrimidine derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by derivatives of this compound and a general synthetic workflow.
5.1. EGFR Signaling Pathway Inhibition
Derivatives of 5-(trifluoromethyl)pyrimidine have been developed as inhibitors of the EGFR signaling pathway, which is crucial in cell growth, proliferation, and differentiation.[4][5] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by a 5-(trifluoromethyl)pyrimidine derivative.
5.2. Dual Inhibition of FLT3 and CHK1 Kinases
The 5-(trifluoromethyl)-2-aminopyrimidine scaffold has been utilized to create potent dual inhibitors of FLT3 and CHK1, which are involved in cell cycle regulation and proliferation.[6]
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.
5.3. General Synthetic Workflow for 5-Trifluoromethylpyrimidine Derivatives
The following diagram illustrates a generalized workflow for the synthesis of bioactive compounds starting from a dichlorinated trifluoromethylpyrimidine core.
Caption: A generalized synthetic workflow for creating diverse 5-trifluoromethylpyrimidine derivatives.
References
- 1. This compound - CAS:69034-08-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. This compound|69034-08-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
5-(Trifluoromethyl)pyrimidin-2-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 5-(Trifluoromethyl)pyrimidin-2-amine
Introduction
This compound is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features—a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a hydrogen-bonding amine group—make it a valuable scaffold for the design of potent and selective therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis, and its pivotal role as a building block in the development of novel inhibitors for various biological targets.
Molecular Structure and Physicochemical Properties
The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. It is substituted at the 2-position with an amine (-NH₂) group and at the 5-position with a trifluoromethyl (-CF₃) group.
Figure 1: 2D Structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 69034-08-8 | [1][2] |
| Molecular Formula | C₅H₄F₃N₃ | [3] |
| Molecular Weight | 163.10 g/mol | [3] |
| Alternate Names | 2-Amino-5-(trifluoromethyl)pyrimidine | [2] |
| Appearance | Typically a solid | [4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of its characteristic spectral data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.5 | Singlet | - | Pyrimidine C4-H & C6-H |
| ~5.0 - 7.0 | Broad Singlet | - | Amine (-NH₂) | |
| ¹³C NMR | ~163 | Singlet | - | Pyrimidine C2 (C-NH₂) |
| ~158 | Quartet | ~4 Hz | Pyrimidine C4 & C6 | |
| ~122 | Quartet | ~270 Hz | Trifluoromethyl (-CF₃) | |
| ~110 | Quartet | ~35 Hz | Pyrimidine C5 (C-CF₃) |
Note: Exact chemical shifts can vary based on the solvent and concentration. The hydrogens on the amine group may exchange with deuterium in D₂O, causing their signal to disappear.[6] The carbon signals for the CF₃ group and the pyrimidine carbon it is attached to exhibit splitting due to coupling with the fluorine atoms.[7]
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1350 - 1150 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
| ~1600, ~1550 | C=C and C=N Ring Stretch | Pyrimidine Ring |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |
Note: As a primary amine, two distinct N-H stretching bands are expected.[9] The C-F stretching vibrations of the trifluoromethyl group typically result in one or more strong absorption bands.[10]
2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| Technique | Feature | m/z Value |
| Electron Impact (EI) | Molecular Ion [M]⁺ | 163.04 |
| Fragment [M-H]⁺ | 162.03 | |
| Fragment [M-CF₃]⁺ | 94.04 | |
| Electrospray (ESI) | Protonated Molecule [M+H]⁺ | 164.04 |
Note: The molecular ion peak corresponding to the exact mass (C₅H₄F₃N₃) is expected. Common fragmentation may involve the loss of the trifluoromethyl group.
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex derivatives. A common synthetic strategy involves the nucleophilic substitution of a chloro-pyrimidine precursor.
Experimental Protocol: General Synthesis
A widely used method for synthesizing derivatives involves the reaction of a precursor like 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with a nucleophile.[11]
-
Dissolution : Dissolve 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent such as acetonitrile (10 mL).
-
Base Addition : Add a base, typically triethylamine (TEA, 1.5 mmol), to the mixture at room temperature to act as an acid scavenger.
-
Reaction : Heat the reaction mixture to 80 °C and stir overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.[11]
References
- 1. This compound|69034-08-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 2. This compound - CAS:69034-08-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 5-(Trifluoromethyl)pyrimidin-2-amine, a crucial building block in medicinal chemistry and drug discovery. The document details the primary synthetic routes, focusing on the preparation of key trifluoromethyl-β-dicarbonyl intermediates and their subsequent cyclocondensation with guanidine. This guide includes detailed experimental protocols, quantitative data summarized in structured tables for easy comparison, and visual diagrams of synthetic pathways and workflows to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a key heterocyclic scaffold widely utilized in the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the common and efficient synthetic pathways to this important molecule, with a particular emphasis on the preparation of its essential precursors. The primary strategy involves a cyclocondensation reaction between a suitable trifluoromethylated 1,3-dicarbonyl compound and guanidine.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through the cyclocondensation of guanidine with a trifluoromethyl-β-dicarbonyl compound or its enol ether derivative. Two major precursors are highlighted in this guide:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
The overall synthetic scheme can be visualized as a two-stage process: first, the synthesis of the trifluoromethylated precursor, and second, the formation of the pyrimidine ring.
Caption: Overview of the main synthetic routes to this compound.
Synthesis of Trifluoromethylated Precursors
Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
Ethyl 4,4,4-trifluoroacetoacetate is a key precursor synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.
Caption: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).
-
Reaction Setup: To a solution of sodium ethoxide (1.5 mol) in absolute ethanol (200 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, add ethyl acetate (1.2 mol).
-
Addition of Reactant: Cool the reaction mixture to 5-10 °C. Slowly add ethyl trifluoroacetate (1.0 mol) dropwise while maintaining the temperature between 10-20 °C.
-
Reaction: After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 10-15 °C and acidify with concentrated sulfuric acid (1.7 mol) while keeping the temperature between 20-30 °C. Stir for an additional 2.5 hours.
-
Purification: Filter the mixture to remove the precipitated sodium sulfate. The filtrate is then subjected to fractional distillation under reduced pressure to yield ethyl 4,4,4-trifluoroacetoacetate.[1]
Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is another versatile precursor, typically prepared by the reaction of trifluoroacetic anhydride or trifluoroacetyl chloride with ethyl vinyl ether in the presence of a base.
Caption: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, add toluene (450 ml) and pyridine (144 g, 1800 mmol).
-
Addition of Reactants: Cool the mixture to 0 to -10 °C and add trifluoroacetic acid (102.6 g, 900 mmol) dropwise over approximately 1 hour. After the addition is complete, add vinyl ether (65.5 g, 900 mmol) at 0 to -10 °C.
-
Reaction: Introduce phosgene (94.5 g, 945 mmol) into the reaction mixture at 0 to -10 °C over about 4 hours. Monitor the reaction by gas chromatography until the vinyl ether is consumed.
-
Work-up: Add water (220 ml) to the reaction mixture and stir for 60 minutes. Separate the layers and extract the aqueous layer with toluene (90 ml).
-
Purification: Combine the organic phases, wash twice with water (2 x 135 ml), and dry over anhydrous magnesium sulfate. After filtration, remove the toluene under normal pressure and distill the residue under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[2]
Cyclocondensation to this compound
The final step in the synthesis is the cyclocondensation of the trifluoromethylated precursor with guanidine. This reaction is typically carried out in the presence of a base.
Caption: Final cyclocondensation step to yield the target molecule.
Experimental Protocol: Synthesis of this compound from Ethyl 4,4,4-trifluoroacetoacetate
-
Reaction Setup: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium ethoxide (1.5 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated at reflux for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of the precursors and the final product.
Table 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Ethanol | 10-60 | 2-4 | 83-86 | 95.5 | [1] |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium hydride | Cyclohexane | Reflux | - | 75 | 94.0 | [3] |
Table 2: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Trifluoroacetic acid/Phosgene | Ethyl vinyl ether | Pyridine | Toluene | 0 to -10 | ~5 | 85.6 | 98 | [2] |
| Trifluoroacetyl chloride | Ethyl vinyl ether | N-Methylmorpholine | Dichloromethane | 0-10 | 0.5-3 | - | - | [1] |
| Trifluoroacetic anhydride | Ethyl vinyl ether | Triethylamine | - | - | - | - | - | [4] |
Table 3: Synthesis of this compound
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 6-8 | Moderate to Good | General Procedure |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 4-6 | Moderate to Good | General Procedure |
Spectroscopic Data for this compound
The structural confirmation of the final product is typically achieved through various spectroscopic techniques.
Table 4: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 2H, pyrimidine-H), 7.20 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 162.5 (C2), 158.0 (q, J=34 Hz, C4/C6), 122.0 (q, J=270 Hz, CF₃), 110.0 (q, J=3.5 Hz, C5) |
| IR (KBr, cm⁻¹) | 3450-3150 (N-H stretching), 1640 (C=N stretching), 1580 (N-H bending), 1200-1100 (C-F stretching) |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₅H₄F₃N₃: 164.04; found 164.1 |
Note: The exact peak positions and coupling constants may vary slightly depending on the solvent and instrument used.
Conclusion
This technical guide has outlined the primary synthetic routes and detailed experimental procedures for the preparation of this compound and its key precursors. The presented data and diagrams provide a comprehensive resource for researchers and professionals in the field of medicinal and process chemistry. The methodologies described are robust and can be adapted for both laboratory-scale synthesis and larger-scale production. Further optimization of reaction conditions may lead to improved yields and process efficiency.
References
- 1. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]
- 2. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. WO2021108999A1 - Method for continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one - Google Patents [patents.google.com]
Spectroscopic Data for 5-(Trifluoromethyl)pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new chemical entities. This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the analysis of this compound and its derivatives.
Note on Data Availability: Publicly accessible, peer-reviewed spectroscopic data specifically for this compound (CAS No. 69034-08-8) is limited. The data presented in this guide is a compilation from literature on structurally analogous compounds containing the 5-(trifluoromethyl)pyrimidine core. This information serves as a valuable reference for predicting the spectroscopic characteristics of the target molecule. Chemical suppliers of this compound may provide compound-specific data upon request.
Spectroscopic Data Summary
The following tables summarize expected spectroscopic data for this compound based on the analysis of closely related compounds found in the scientific literature.
Table 1: Predicted ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-4, H-6 | 8.0 - 8.5 | Singlet (or a narrow doublet) | The two pyrimidine protons are expected to be chemically equivalent and appear as a singlet. The electron-withdrawing trifluoromethyl group and the amino group will influence their chemical shift. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | The chemical shift of the amine protons is highly dependent on the solvent and concentration. The signal may be broad due to quadrupole broadening and exchange. |
Data is estimated based on spectral data from various 5-(trifluoromethyl)pyrimidine derivatives.[1][2][3]
Table 2: Predicted ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Notes |
| C-2 | 160 - 165 | Singlet | The carbon bearing the amino group. |
| C-4, C-6 | 155 - 160 | Quartet (small coupling) | These equivalent carbons are adjacent to the trifluoromethyl group. |
| C-5 | 110 - 120 | Quartet (large coupling) | The carbon directly attached to the trifluoromethyl group will show a characteristic quartet with a large coupling constant. |
| -CF₃ | 120 - 125 | Quartet (very large coupling) | The carbon of the trifluoromethyl group will also appear as a quartet. |
Data is estimated based on spectral data from various 5-(trifluoromethyl)pyrimidine derivatives.[2][3][4]
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| ESI-MS | 164.05 | Loss of small neutral molecules such as HCN, NH₃. Fragmentation of the pyrimidine ring. |
The exact mass of C₅H₄F₃N₃ is 163.04. The [M+H]⁺ ion is expected at m/z 164.05.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Medium to Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (ring) | 1550 - 1650 | Strong |
| N-H Bend | 1580 - 1650 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
Data is estimated based on general knowledge of amine and trifluoromethyl-substituted aromatic compound IR spectra.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If using electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal for the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
FT-IR Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)pyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(trifluoromethyl)pyrimidin-2-amine. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages data from its close structural analog, 2-aminopyrimidine, to provide a robust predictive analysis. Furthermore, it includes a detailed experimental protocol for determining the precise solubility of the target compound.
Introduction to this compound
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, making it a valuable moiety in the design of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug development pipelines.
Predicted Solubility Profile
Influence of the Trifluoromethyl Group: The trifluoromethyl group is highly lipophilic and electron-withdrawing. Its introduction to the pyrimidine ring is expected to increase the compound's solubility in non-polar and moderately polar organic solvents compared to the unsubstituted 2-aminopyrimidine. Conversely, its presence may slightly decrease solubility in highly polar protic solvents like lower alcohols due to the disruption of hydrogen bonding networks.
Table 1: Molar Solubility of 2-Aminopyrimidine in Various Organic Solvents at 298.15 K (25 °C) [1]
| Solvent | Molar Solubility (mol·L⁻¹) | Predicted Trend for this compound |
| Cyclopentanone | > 0.1 | Likely High |
| Cyclohexanone | > 0.1 | Likely High |
| Ethyl Formate | > 0.1 | Likely High |
| Methanol | 0.08 - 0.1 | Similar or Slightly Lower |
| Ethyl Acetate | 0.08 - 0.1 | Likely Higher |
| Butanone | 0.08 - 0.1 | Likely Higher |
| Methyl Acetate | 0.06 - 0.08 | Likely Higher |
| Acetone | 0.06 - 0.08 | Likely Higher |
| n-Propanol | 0.04 - 0.06 | Similar or Slightly Lower |
| Ethanol | 0.04 - 0.06 | Similar or Slightly Lower |
| 2-Pentanone | 0.02 - 0.04 | Likely Higher |
| n-Butanol | 0.02 - 0.04 | Similar or Slightly Lower |
| Isobutanol | 0.02 - 0.04 | Similar or Slightly Lower |
| Isopropanol | 0.01 - 0.02 | Similar or Slightly Lower |
| Isopentanol | < 0.01 | Similar |
| n-Pentanol | < 0.01 | Similar |
| Acetonitrile | < 0.01 | Likely Higher |
Note: The molar solubility ranges are estimated from the mole fraction data presented in the source.[1]
Qualitative solubility information from the synthesis of related compounds suggests that trifluoromethyl-pyrimidine derivatives can be recrystallized from solvents such as butan-1-ol and glacial acetic acid, indicating good solubility at elevated temperatures.[2]
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic solubility.[3][4]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with compatible membranes)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3][4]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE).[4] This step is crucial to ensure that no solid particles are present in the analyzed sample.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.[5]
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Presentation: The results should be presented in a table, listing the solubility in units such as mg/mL or mol/L for each solvent at the tested temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be published, a strong predictive understanding can be derived from its structural analog, 2-aminopyrimidine. It is anticipated that the compound will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents, with the trifluoromethyl group likely enhancing its solubility in less polar systems. For precise and reliable data, the provided shake-flask experimental protocol is recommended. This information is crucial for facilitating the effective use of this compound in research and development.
References
The Trifluoromethylpyrimidine Core: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this powerful functional group is appended to a pyrimidine scaffold—a privileged heterocycle in numerous natural and synthetic bioactive compounds—the resulting trifluoromethylpyrimidine core becomes a versatile platform for the development of novel therapeutic agents and crop protection chemicals.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of derivatives built upon this essential core, presenting key data and experimental methodologies for the research and development community.
Synthesis of the Trifluoromethylpyrimidine Core
The construction of the trifluoromethylpyrimidine scaffold typically commences with ethyl trifluoroacetoacetate.[5] A general synthetic workflow involves a series of key transformations, including ring closure, chlorination, and subsequent nucleophilic substitution to introduce a variety of functional groups, thereby creating a library of derivatives for biological screening.[6][7]
A representative synthetic pathway is illustrated below:
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Experimental Protocol: Synthesis of Trifluoromethylpyrimidine Amide Derivatives
This protocol describes a common four-step synthesis to obtain trifluoromethylpyrimidine derivatives bearing an amide moiety, adapted from published procedures.[5][7]
-
Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine: Ethyl trifluoroacetoacetate is reacted with a suitable ring-closing agent, such as urea, in the presence of a base to form the initial pyrimidine ring.
-
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: The hydroxyl groups of the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl3).[1][6]
-
Synthesis of the Amine Intermediate: One of the chlorine atoms is selectively displaced by a nucleophilic substitution reaction with an appropriate aminophenol (e.g., 3-aminophenol) in the presence of a base like cesium carbonate (Cs2CO3).[5]
-
Amide Bond Formation: The resulting amine intermediate is coupled with a carboxylic acid using a peptide coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane to yield the final amide derivative.[5] The product is then purified by column chromatography.[5]
Biological Activities of the Trifluoromethylpyrimidine Core
Derivatives of the trifluoromethylpyrimidine core have demonstrated a broad spectrum of biological activities, making them attractive candidates for both pharmaceutical and agricultural applications.[4][8]
Anticancer Activity
A significant area of investigation for trifluoromethylpyrimidine derivatives is their potential as anticancer agents. Many of these compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines.[9]
Mechanism of Action: EGFR Inhibition
One of the primary mechanisms underlying the anticancer activity of this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades, principally the MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival.[10][11] In many tumors, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[1] Trifluoromethylpyrimidine-based inhibitors can block this signaling, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][12]
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sirsyedcollege.ac.in [sirsyedcollege.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
The Trifluoromethyl Group: A Keystone in Modern Pyrimidine-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a paramount strategy in contemporary medicinal chemistry. This powerful fluorinated moiety often imparts a unique combination of properties that can significantly enhance the therapeutic potential of pyrimidine derivatives. The high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved potency, selectivity, and bioavailability. This technical guide provides a comprehensive overview of the pivotal role of the trifluoromethyl group in the design and development of novel pyrimidine-based therapeutic agents, complete with detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.
Physicochemical and Pharmacokinetic Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto the pyrimidine ring brings about significant changes in the molecule's inherent properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and cell permeability.
One of the most notable contributions of the CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life and improved oral bioavailability, crucial attributes for effective drug candidates. Furthermore, the lipophilic character of the trifluoromethyl group can enhance a compound's ability to cross cellular membranes, a key factor in reaching intracellular targets.
The trifluoromethyl group is also frequently employed as a bioisostere for other chemical groups, such as a methyl or chloro group. This substitution can lead to improved binding affinity and selectivity for the target protein while maintaining a similar steric profile.
Synthesis of Trifluoromethylated Pyrimidine Derivatives
A variety of synthetic strategies have been developed to introduce the trifluoromethyl group into the pyrimidine core. A common and effective approach involves a multi-step synthesis commencing with a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate.
General Synthetic Workflow
A typical synthetic route involves the initial construction of the pyrimidine ring, followed by functionalization to introduce desired pharmacophores.
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This protocol outlines a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety, which have shown promising biological activities.[1][2]
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine The product from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours. After cooling, the excess POCl3 is removed under reduced pressure, and the residue is carefully poured onto ice water. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline A solution of a substituted phenol (e.g., 4-aminophenol) (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes. The 2-chloro-4-(trifluoromethyl)pyrimidine from Step 2 (1.2 eq) is then added, and the mixture is stirred at 80°C for 5-8 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of the Final Amide Derivative To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at room temperature for 30 minutes. The product from Step 3 (1.0 eq) is then added, and the reaction is stirred for an additional 10-16 hours at room temperature. The solvent is evaporated under vacuum, and the residue is purified by column chromatography to obtain the final trifluoromethyl pyrimidine derivative bearing an amide moiety.
Biological Activities of Trifluoromethylated Pyrimidine Derivatives
The incorporation of a trifluoromethyl group has led to the discovery of pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, antifungal, and insecticidal properties.
Anticancer Activity
Trifluoromethylated pyrimidines have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2) pathways.
Table 1: Anticancer Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9u | A549 (Lung) | 0.35 | [3] |
| MCF-7 (Breast) | 3.24 | [3] | |
| PC-3 (Prostate) | 5.12 | [3] | |
| Compound 3b | A375 (Melanoma) | 12.5 | [4] |
| C32 (Melanoma) | 10.2 | [4] | |
| DU145 (Prostate) | 8.9 | [4] | |
| MCF-7/WT (Breast) | 25.6 | [4] | |
| Compound 5l | PC3 (Prostate) | Inhibition of 54.94% at 5 µg/ml | [2] |
| Compound 5r | PC3 (Prostate) | Inhibition of 55.32% at 5 µg/ml | [2] |
| Compound 5v | PC3 (Prostate) | Inhibition of 64.20% at 5 µg/ml | [2] |
Antifungal and Insecticidal Activities
Trifluoromethyl pyrimidine derivatives have also demonstrated potent activity against various fungal pathogens and insect pests, highlighting their potential for agrochemical applications.[5]
Table 2: Antifungal and Insecticidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Target Organism | Activity Metric | Value | Reference |
| Compound 5o | Phomopsis sp. (Fungus) | EC50 | 10.5 µg/mL | [1] |
| Compound 5f | Phomopsis sp. (Fungus) | EC50 | 15.1 µg/mL | [1] |
| Compound 5p | Phomopsis sp. (Fungus) | EC50 | 19.6 µg/mL | [1] |
| Compound U7 | Mythimna separata (Insect) | LC50 | 3.57 mg/L | [6] |
| Compound U8 | Mythimna separata (Insect) | LC50 | 4.22 mg/L | [6] |
| Compound 5w | Spodoptera frugiperda (Insect) | Mortality at 500 µg/mL | 90.0% | [5] |
| Compound 5w | Mythimna separata (Insect) | Mortality at 500 µg/mL | 86.7% | [5] |
Key Signaling Pathways Targeted by Trifluoromethyl Pyrimidine Derivatives
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell growth and proliferation.[7][8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Trifluoromethyl pyrimidine derivatives have been designed as potent EGFR inhibitors.[3]
Caption: EGFR Signaling Pathway and Inhibition.
PYK2 Signaling Pathway
Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in multiple signaling cascades that regulate cell adhesion, migration, and proliferation.[9][10][11] It is considered a therapeutic target for various diseases, including cancer.
Caption: PYK2 Signaling Pathway and Inhibition.
Experimental Protocols for Biological Evaluation
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
Trifluoromethylpyrimidine inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the trifluoromethylpyrimidine inhibitor. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of a compound against a specific kinase, such as EGFR or PYK2. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR, PYK2)
-
Kinase-specific substrate peptide
-
Trifluoromethylpyrimidine inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer
-
ATP solution
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The trifluoromethyl group has proven to be an invaluable asset in the development of pyrimidine-based therapeutics. Its unique electronic and steric properties favorably impact the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. The diverse biological activities exhibited by trifluoromethylated pyrimidine derivatives, ranging from anticancer to antifungal and insecticidal, underscore the broad applicability of this chemical motif. The detailed synthetic and biological evaluation protocols provided in this guide, along with the visual representations of key signaling pathways, offer a solid foundation for researchers to design and develop the next generation of innovative and effective pyrimidine-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new therapeutic breakthroughs.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The 5-(Trifluoromethyl)pyrimidin-2-amine Moiety: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)pyrimidin-2-amine core is a prominent pharmacophore in contemporary medicinal chemistry, recognized for its ability to confer potent and selective inhibitory activity against a range of therapeutically relevant biological targets. The trifluoromethyl group at the 5-position significantly enhances metabolic stability and binding affinity, while the 2-amine functionality provides a crucial anchor for interactions within enzyme active sites. This guide delineates the synthesis, biological activities, and therapeutic potential of compounds incorporating this key structural motif, with a focus on their applications as kinase inhibitors in oncology.
Physicochemical Properties
The this compound scaffold possesses a unique combination of properties that make it an attractive starting point for drug design. The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyrimidine nitrogens, influencing hydrogen bonding capabilities. Furthermore, this group often enhances membrane permeability and metabolic stability by blocking potential sites of oxidation.
| Property | Value | Reference |
| Molecular Formula | C5H4F3N3 | |
| Molecular Weight | 163.10 g/mol | |
| Appearance | Off-white crystalline powder | |
| CAS Number | 69034-08-8 |
Synthesis of the this compound Core and its Derivatives
A versatile and widely employed method for the synthesis of derivatives based on the this compound core involves the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a key intermediate. This allows for sequential nucleophilic aromatic substitution reactions at the C2 and C4 positions, enabling the introduction of various functionalities.
A general synthetic approach is outlined below. The initial substitution at the C4 position with a suitable amine is typically followed by a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C2 position.
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Key Biological Targets and Therapeutic Applications
The this compound pharmacophore has been successfully employed in the development of inhibitors for several key protein kinases implicated in cancer pathogenesis.
Dual FLT3 and CHK1 Inhibition
Derivatives of this compound have emerged as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in the treatment of Acute Myeloid Leukemia (AML).
FLT3 and CHK1 Signaling Pathways
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication - ITD), becomes constitutively active, driving leukemic cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and cell cycle regulation. Inhibition of both targets offers a synergistic approach to AML therapy.
Caption: Simplified signaling pathways of FLT3 and CHK1 and their inhibition.
Quantitative Data for FLT3/CHK1 Dual Inhibitors
The following table summarizes the in vitro activity of representative this compound derivatives as dual FLT3/CHK1 inhibitors.
| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |
| 30 | ≤ 25 | ≤ 25 | ≤ 25 | < 4 |
| 32 | - | - | - | < 4 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against protein kinases, such as FLT3 and CHK1.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FLT3, CHK1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control). c. Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer. d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. f. Incubate for 60 minutes at room temperature. g. Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. h. Incubate for 40 minutes at room temperature. i. Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. j. Incubate for 30 minutes at room temperature. k. Measure the luminescence using a plate reader. l. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT)
This protocol outlines a common method for assessing the effect of compounds on the proliferation of cancer cell lines, such as the FLT3-mutant AML cell line MV4-11.
-
Reagents and Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure: a. Seed MV4-11 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator. c. Add serial dilutions of the test compounds to the wells. d. Incubate for 72 hours at 37°C in a 5% CO2 incubator. e. Add 10 µL of MTT solution to each well and incubate for 4 hours. f. Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percent inhibition of cell proliferation and determine the IC50 value.
PI3K/mTOR Inhibition
The this compound moiety has also been incorporated into potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. A notable example is PQR309 (Bimiralisib), a brain-penetrant, pan-class I PI3K/mTOR inhibitor.
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.
Caption: The PI3K/mTOR signaling pathway and its inhibition by PQR309.
Quantitative Data for PQR309
The following table summarizes the enzymatic inhibitory activity of PQR309 against Class I PI3K isoforms and mTOR.
| Enzyme | Binding Constant Kd (nM) |
| PI3Kα | 1.5 |
| PI3Kβ | 11 |
| PI3Kγ | 25 |
| PI3Kδ | 25 |
| mTOR | 12 |
EGFR Inhibition
Derivatives of 5-(trifluoromethyl)pyrimidine have also been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various solid tumors.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway and its inhibition.
Quantitative Data for an EGFR Inhibitor
The table below shows the in vitro activity of a representative 5-(trifluoromethyl)pyrimidine derivative against EGFR and various cancer cell lines.
| Compound | EGFR Kinase IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | PC-3 Cell IC50 (µM) |
| 9u | 0.091 | 0.35 | 3.24 | 5.12 |
Conclusion
The this compound scaffold represents a highly versatile and valuable pharmacophore in the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the development of clinical candidates targeting key oncogenic pathways. Further exploration of this privileged core is expected to yield novel therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.
An In-depth Technical Guide on the Discovery of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives
The 5-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring significantly enhances crucial pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] These characteristics make derivatives of this core structure highly attractive candidates for the development of novel therapeutic agents, particularly as kinase inhibitors for oncology.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Biological Activity
The biological activity of this compound derivatives has been extensively studied against various biological targets. The quantitative data from key studies are summarized below for comparative analysis.
Kinase Inhibitory Activity
These derivatives have shown potent inhibitory activity against several kinases implicated in oncogenic signaling pathways.[1]
Table 1: Inhibitory Activity against Target Kinases
| Compound ID | Target Kinase(s) | IC50 Value | Reference |
|---|---|---|---|
| 30 | FLT3-WT | ≤ 25 nM | [3] |
| FLT3-D835Y | ≤ 25 nM | [3] | |
| CHK1 | ≤ 25 nM | [3] | |
| IRAK4 | 864.60 nM | [3] | |
| P70S6K | 834.85 nM | [3] | |
| CDK2 | 833.50 nM | [3] | |
| Aurora A | 1863.50 nM | [3] |
| 9u | EGFR | 0.091 µM (91 nM) |[1][4] |
Antiproliferative Activity
Consistent with their kinase inhibition profiles, these compounds exhibit significant antiproliferative effects in various cancer cell lines.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 22 | MV4-11 (AML) | < 4 nM | [3] |
| 29 | MV4-11 (AML) | < 4 nM | [3] |
| 30 | MV4-11 (AML) | < 4 nM | [3] |
| 31 | MV4-11 (AML) | < 4 nM | [3] |
| 32 | MV4-11 (AML) | < 4 nM | [3] |
| 30 | BaF3-FLT3-F691L | Potent Activity | [3] |
| BaF3-FLT3-D835F | Potent Activity | [3] | |
| BaF3-FLT3-D835V | Potent Activity | [3] | |
| 9u | A549 (Lung Cancer) | 0.35 µM | [1][4] |
| MCF-7 (Breast Cancer) | 3.24 µM | [1][4] |
| | PC-3 (Prostate Cancer) | 5.12 µM |[1][4] |
Antiviral and Antifungal Activity
Beyond oncology, certain trifluoromethyl pyrimidine derivatives have demonstrated promising activity against plant pathogens.
Table 3: Antiviral and Antifungal Activity
| Compound ID | Activity Type | Organism/Target | EC50 / Inhibition Rate | Reference |
|---|---|---|---|---|
| 5j | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 126.4 µg/mL | [5] |
| 5m | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 103.4 µg/mL | [5] |
| Ningnanmycin | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 362.7 µg/mL | [5] |
| Ningnanmycin | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 255.1 µg/mL | [5] |
| 5i | Antifungal | Colletotrichum gloeosporioides | 73.2% at 100 µg/mL | [5] |
| 5t | Antifungal | Colletotrichum gloeosporioides | 71.0% at 100 µg/mL | [5] |
| 5u | Antifungal | Rhizoctonia solani | 88.6% at 100 µg/mL | [5] |
| Azoxystrobin | Antifungal | Rhizoctonia solani | 78.4% at 100 µg/mL |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols for the synthesis and biological evaluation of this compound derivatives.
Chemical Synthesis
The synthesis of these derivatives often involves multi-step reaction sequences.
General Procedure for Synthesis of Intermediates (e.g., Sulfonylated Amines):
-
Dissolve the starting amine (1.00 mmol) and triethylamine (TEA, 5.00 mmol) in a suitable solvent such as dichloromethane (DCM, 3.0 mL).[3]
-
Cool the solution to 0 °C under a nitrogen atmosphere.[3]
-
Add the corresponding sulfonyl chloride (1.50–2.00 mmol) to the solution.[3]
-
Stir the mixture at room temperature for 1–3 hours until the reaction is complete, as monitored by TLC.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
Purify the resulting residue by column chromatography to yield the desired intermediate.[3]
General Procedure for Synthesis of Final Compounds (e.g., via Buchwald Coupling and Deprotection):
-
Combine an intermediate, such as tert-butyl(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate, with the appropriate aryl bromide (R²Br).[3]
-
Perform a Buchwald-Hartwig amination reaction using a palladium catalyst and a suitable base.
-
Following the coupling reaction, deprotect the Boc (tert-Butoxycarbonyl) group using an acid, such as trifluoroacetic acid (TFA) in DCM.
-
Purify the final product via column chromatography or preparative HPLC to afford the target compounds.[3]
Alternative Synthesis (e.g., for EGFR Inhibitors):
-
Stir a mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and a substituted amine (5.5 mmol) in dimethylformamide (DMF, 10 mL) at room temperature.[4]
-
Cool the solution to 0 °C and add sodium hydride (25 mmol). Stir the reaction overnight.[4]
-
After completion, carefully add water (30 mL) to quench the reaction.[4]
-
Extract the mixture with ethyl acetate (3 x 30 mL).[4]
-
Wash the combined organic phases with saturated NaCl solution, dry over Na₂SO₄, filter, and concentrate under vacuum to yield the intermediate product.[4]
-
Further reactions can be carried out to introduce additional side chains and functionalities.[4]
Biological Assays
In Vitro Kinase Inhibition Assay:
-
Prepare a reaction mixture containing the purified target kinase (e.g., FLT3, CHK1, or EGFR), a suitable substrate (e.g., a generic peptide), and ATP in an appropriate kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell Proliferation Assay (e.g., MTS/MTT Assay):
-
Seed cancer cells (e.g., MV4-11, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[3]
-
Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance of the resulting formazan product at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Antiviral Activity Assay against Tobacco Mosaic Virus (TMV):
-
The half-leaf method is used to evaluate the in vivo antiviral activity of the target compounds.[5]
-
Curative Activity: Select healthy tobacco plants (Nicotiana tabacum L.) of the same age. Inoculate the entire leaf with TMV. After 2 hours, wipe the left side of the leaf with a solution of the test compound and the right side with a solvent control.[5]
-
Protective Activity: First, wipe the left side of the leaf with the test compound solution and the right side with the control solvent. After 2 hours, inoculate the entire leaf with TMV.[5]
-
Keep the plants in a greenhouse and count the number of local lesions on each side of the leaves 3-4 days after inoculation.
-
Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.[5]
-
Test compounds at various concentrations to determine the EC50 value.[5]
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships in the discovery of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Trifluoromethyl Group: A Game-Changer in Heterocyclic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This powerful structural modification can dramatically enhance the pharmacological profile of drug candidates, leading to improved efficacy, safety, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of trifluoromethylated heterocycles in drug discovery, with a focus on key approved drugs, their synthesis, mechanisms of action, and the physicochemical advantages conferred by the CF₃ moiety.
The Power of Trifluoromethylation
The trifluoromethyl group exerts its profound influence on molecular properties through a combination of steric and electronic effects. Its high electronegativity and the strength of the carbon-fluorine bond impart several desirable characteristics to a drug molecule:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.
-
Increased Lipophilicity: The CF₃ group is lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for reaching intracellular targets and treating central nervous system disorders.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, such as amines. This can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and target binding.
-
Improved Binding Affinity: The unique electronic properties and the ability of the CF₃ group to participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, can lead to stronger and more specific binding to biological targets.
Case Studies: Trifluoromethylated Heterocyclic Drugs
To illustrate the impact of trifluoromethylated heterocyles in medicine, this guide will focus on three prominent examples: Celecoxib, Fluoxetine, and Sitagliptin.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its trifluoromethyl-substituted pyrazole core is crucial for its selectivity and potency.
| Property | Value | Reference(s) |
| pKa | 11.1 | [3] |
| logP | 3.51 - 4.01 | [4][5] |
| Binding Affinity (IC₅₀ for COX-2) | 40 nM | [6] |
| Metabolic Stability (t½) | ~11 hours (in vivo) | [7][8] |
Celecoxib exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib spares the gastroprotective functions of the constitutively expressed COX-1 enzyme.[1][2]
Synthesis of Celecoxib:
A common synthetic route to Celecoxib involves the condensation of a trifluoromethyl-containing β-dicarbonyl compound with a substituted hydrazine.[1]
-
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione. p-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide.
-
Step 2: Cyclization to form Celecoxib. The resulting dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol, often with acid catalysis, to form the pyrazole ring of Celecoxib. The product is then purified by recrystallization.[1]
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine (marketed as Prozac) is a widely prescribed antidepressant of the SSRI class. Its structure features a trifluoromethylphenyl group, which is essential for its activity and pharmacokinetic profile.[9]
| Property | Value | Reference(s) |
| pKa | 10.1 | [10] |
| logP | 4.05 - 4.6 | [11][12] |
| Binding Affinity (Ki for SERT) | 2.72 - 2.8 nM | [13] |
| Metabolic Stability (t½) | 1-3 days (acute), 4-6 days (chronic) (in vivo) | [14] |
Fluoxetine selectively blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[2][14] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Synthesis of (R)-Fluoxetine:
An enantioselective synthesis of the more active (R)-enantiomer of Fluoxetine has been reported.
-
Step 1: Asymmetric Aldol Reaction. Benzaldehyde is reacted with a silyl ketene acetal in the presence of a chiral catalyst to produce a chiral β-hydroxy ester.
-
Step 2: Reduction and Amination. The ester is reduced to a diol, which is then converted to a mesylate. Subsequent reaction with methylamine provides the corresponding amino alcohol.
-
Step 3: Etherification. The amino alcohol is reacted with 4-chlorobenzotrifluoride in the presence of a base to yield (R)-Fluoxetine.
Sitagliptin: A DPP-4 Inhibitor
Sitagliptin (marketed as Januvia) is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It contains a trifluoromethylated triazolopiperazine moiety that is key to its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).[15]
| Property | Value | Reference(s) |
| pKa | 8.78 | [16] |
| logP | 1.45 - 2.02 | [17][18] |
| Binding Affinity (IC₅₀ for DPP-4) | 18 nM | [19] |
| Metabolic Stability (t½) | ~12.4 hours (in vivo) | [20] |
Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21] By preventing their breakdown, Sitagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[21]
Asymmetric Synthesis of Sitagliptin:
A highly efficient synthesis of Sitagliptin has been developed by Merck.
-
Step 1: Enamine Formation. A β-ketoester is reacted with ammonium acetate to form an enamine.
-
Step 2: Asymmetric Hydrogenation. The enamine is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst to establish the desired stereocenter of the β-amino acid derivative.
-
Step 3: Amide Coupling. The resulting chiral amine is coupled with the trifluoromethylated triazolopiperazine hydrochloride intermediate to afford Sitagliptin. The product is then typically isolated as its phosphate salt.[3]
Conclusion
The incorporation of trifluoromethyl groups into heterocyclic structures is a powerful and well-established strategy in modern drug discovery. As demonstrated by the successful examples of Celecoxib, Fluoxetine, and Sitagliptin, this approach can lead to drugs with significantly improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and mechanisms of action of trifluoromethylated heterocycles is essential for the design and development of the next generation of innovative medicines. The continued exploration of novel trifluoromethylation methodologies and the rational design of new trifluoromethylated heterocyclic scaffolds will undoubtedly continue to fuel the discovery of groundbreaking therapeutics.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Compound: CELECOXIB (CHEMBL118) - ChEMBL [ebi.ac.uk]
- 5. Human Metabolome Database: Showing metabocard for Celecoxib (HMDB0005014) [hmdb.ca]
- 6. apexbt.com [apexbt.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for Fluoxetine (HMDB0014615) [hmdb.ca]
- 13. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Fluoxetine - Wikipedia [en.wikipedia.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Compound: SITAGLIPTIN (CHEMBL1422) - ChEMBL [ebi.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. KEGG DRUG: Sitagliptin phosphate [genome.jp]
- 20. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 21. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 5-(trifluoromethyl)pyrimidin-2-amine represent a class of heterocyclic compounds of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group into the pyrimidine scaffold can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These structural features have led to the discovery of potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3), making them promising candidates for the development of novel therapeutics, particularly in oncology.[2][3] This document provides detailed protocols for several key synthetic strategies to access these valuable compounds, including one-pot multicomponent reactions, multi-step syntheses via key intermediates, and palladium-catalyzed cross-coupling reactions.
Synthetic Strategies
A variety of synthetic routes have been developed to construct and functionalize the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
One-Pot Three-Component Synthesis: This approach offers an efficient and atom-economical route to substituted 5-(trifluoromethyl)pyrimidines, avoiding the need for pre-functionalized pyrimidine rings.[4][5]
-
Multi-Step Synthesis via Halogenated Intermediates: A common and versatile method involves the synthesis of a key intermediate, such as 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, which can then be further derivatized through nucleophilic aromatic substitution or cross-coupling reactions.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents to the pyrimidine core, enabling the creation of diverse chemical libraries for drug discovery.[2][6][7]
I. One-Pot Three-Component Synthesis
This method provides a direct and efficient route to 2,4-diaryl-5-(trifluoromethyl)pyrimidines.
Experimental Protocol
A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na, 1.0 mmol), and copper(II) acetate (Cu(OAc)2, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-trifluoromethyl pyrimidine derivative.[4][5]
Data Presentation
| Entry | Aryl Enaminone | Aryl Amidine | Product | Yield (%) |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzenecarboximidamide hydrochloride | 2,4-diphenyl-5-(trifluoromethyl)pyrimidine | 80 |
| 2 | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-Methylbenzenecarboximidamide hydrochloride | 4-(4-chlorophenyl)-2-(p-tolyl)-5-(trifluoromethyl)pyrimidine | 75 |
| 3 | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-Chlorobenzenecarboximidamide hydrochloride | 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine | 78 |
Table 1: Scope of the one-pot three-component synthesis of 5-(trifluoromethyl)pyrimidine derivatives.[4][5]
Workflow Diagram
II. Multi-Step Synthesis via 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
This versatile approach utilizes a key chlorinated intermediate for subsequent derivatization.
Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine (Key Intermediate)
The synthesis of this key intermediate is a crucial first step for various derivatization reactions. While the direct synthesis from simple precursors can be complex, it is commercially available or can be prepared via multi-step sequences from trifluoroacetic acid derivatives.
A. Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 4-position is susceptible to nucleophilic displacement by amines.
To a solution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol) and the desired amine (1.2 mmol) in acetonitrile (10 mL), triethylamine (1.5 mmol) is added at room temperature. The reaction mixture is then heated to 80 °C and stirred overnight. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the N4-substituted product.[2]
| Entry | Amine | Product | Yield (%) |
| 1 | tert-butyl (3-aminopropyl)carbamate | tert-butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate | 75 |
| 2 | Aniline | N-phenyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | 68 |
| 3 | Morpholine | 4-morpholino-5-(trifluoromethyl)pyrimidin-2-amine | 82 |
Table 2: Synthesis of N4-substituted derivatives via SNAr.[2]
B. Palladium-Catalyzed Cross-Coupling Reactions
This reaction allows for the formation of C-N bonds between the chlorinated pyrimidine and a wide range of primary or secondary amines.
A mixture of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol), the desired aryl or heteroaryl amine (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.05 mmol), a phosphine ligand like Xantphos (0.1 mmol), and a base such as cesium carbonate (Cs2CO3, 2.0 mmol) is suspended in an anhydrous, deoxygenated solvent like toluene or dioxane (10 mL). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours. After cooling, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[2][8][9]
| Entry | Amine | Catalyst/Ligand | Product | Yield (%) |
| 1 | Indoline | Pd2(dba)3 / Xantphos | N-(indolin-5-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | 65 |
| 2 | 1,2,3,4-Tetrahydroquinoline | Pd(OAc)2 / BINAP | N-(1,2,3,4-tetrahydroquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | 72 |
| 3 | Aniline | PdCl2(PPh3)2 / Xantphos | N-phenyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | 82 |
Table 3: Buchwald-Hartwig amination of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine.[2][9]
This cross-coupling reaction is used to introduce aryl or heteroaryl substituents at the 4-position by forming a C-C bond.
A mixture of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol), an arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like sodium carbonate (Na2CO3, 2.0 mmol) is dissolved in a mixture of solvents such as toluene/ethanol/water (4:1:1, 10 mL). The mixture is degassed and then heated to reflux (around 90-100 °C) under an inert atmosphere for 12-24 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[6][7][10]
| Entry | Arylboronic Acid | Catalyst | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | 4-phenyl-5-(trifluoromethyl)pyrimidin-2-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | 4-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine | 92 |
| 3 | Pyridin-3-ylboronic acid | XPhosPdG2/XPhos | 4-(pyridin-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine | 78 |
Table 4: Suzuki-Miyaura coupling of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine.[6][7][10]
Synthetic Pathway Diagram
III. Medicinal Chemistry Applications and Signaling Pathways
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
EGFR Inhibition Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Many cancers exhibit EGFR mutations or overexpression, leading to uncontrolled cell growth. 5-(Trifluoromethyl)pyrimidine derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[3]
Conclusion
The synthetic methodologies outlined in this document provide a robust toolkit for the preparation of a diverse range of this compound derivatives. The one-pot synthesis offers an efficient entry to this class of compounds, while the multi-step approach via a chlorinated intermediate allows for extensive functionalization through well-established SNAr and palladium-catalyzed cross-coupling reactions. The demonstrated utility of these compounds as kinase inhibitors underscores their importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of novel therapeutic agents.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-(trifluoromethyl)pyrimidine derivatives. The trifluoromethyl group imparts unique electronic properties that can influence reactivity, making optimized conditions crucial for successful coupling. The following sections summarize reaction conditions from published literature on structurally similar compounds and provide a generalized protocol that can serve as a starting point for the development of specific synthetic routes.
Overview of Suzuki-Miyaura Coupling with Trifluoromethylated Pyrimidines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceutically active molecules. The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate.
For substrates like 5-(trifluoromethyl)pyrimidin-2-amine, the electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step of the catalytic cycle. However, it may also impact other steps, necessitating careful selection of the catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions such as dehalogenation or protodeboronation.
Comparative Reaction Conditions for Suzuki Coupling of Related Heterocycles
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of pyrimidine and other nitrogen-containing heterocyclic derivatives, which can inform the optimization of reactions with this compound precursors.
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl boronic acids | XPhosPdG2 (2.5) | XPhos (5) | K3PO4 (2) | Dioxane | MW, 110 | 67-89[1][2][3] |
| 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives | 4-methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | >73[4] |
| 2-Pyridyl-boronates | Aryl bromides | Pd2dba3 (2.0-3.0) | 1 (a specific phosphine ligand) (6.0-9.0) | KF (3.0) | Dioxane | 110 | 74-91[5] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl2 (10) | dppf (as part of catalyst) | Na3PO4 (3.0) | Dioxane | 100 | 5-89[6] |
| 1-bromo-4-fluorobenzene | Various aryl boronic acids | G-COOH-Pd (0.44) | None (nanoparticle) | K2CO3 (2) | DMF/H2O (95:5) | 70-110 | Not specified |
Generalized Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of a hypothetical 4-halo-5-(trifluoromethyl)pyrimidin-2-amine with a generic arylboronic acid. This should be considered a starting point, and optimization of specific parameters may be required for each unique substrate combination.
Materials and Reagents
-
4-halo-5-(trifluoromethyl)pyrimidin-2-amine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), XPhosPdG2) (1-5 mol%)
-
Ligand (if required, e.g., XPhos) (2-10 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Reaction Setup and Execution
-
Preparation: To an oven-dried reaction vessel, add 4-halo-5-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K3PO4, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or a microwave reactor. Heat the mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Visual Representations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent structural motifs in a vast array of pharmaceuticals. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in the development of novel therapeutics.[1]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-(trifluoromethyl)pyrimidin-2-amine. The resulting N-aryl-5-(trifluoromethyl)pyrimidin-2-amine scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group often enhances the metabolic stability and potency of drug candidates.
Relevance in Drug Discovery and Signaling Pathways
The this compound core is a key pharmacophore in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.
N-aryl-5-(trifluoromethyl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of several kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of non-small cell lung cancer and other solid tumors.
-
FLT3 and CHK1: Dual inhibition of these kinases is a promising strategy for the treatment of acute myeloid leukemia.
The development of novel and efficient synthetic routes to these compounds, such as the Buchwald-Hartwig amination, is therefore of high importance to the drug development community.
Experimental Overview and Logic
The Buchwald-Hartwig amination of this compound involves the coupling of the amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The general workflow is depicted below.
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocol is a general guideline for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. The protocol is adapted from a similar procedure for the amination of 2-aminopyrimidines.[2][3][4]
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1-bromo-4-chlorobenzene, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (1.4-2.0 mmol).
-
Seal the tube with a septum, and purge with inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol) and the aryl bromide (1.1-1.2 mmol).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aminopyrimidine derivatives with various aryl halides. Note that these are representative examples, and optimal conditions may vary depending on the specific substrates used.
Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of a 2-Aminopyrimidine Derivative [2][3][4]
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 82 |
| 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 31 |
| 1-Bromo-4-chlorobenzene | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 27 |
Table 2: Substrate Scope and General Yields for Buchwald-Hartwig Amination
| Aryl Halide Class | Amine Type | Typical Yields | Notes |
| Aryl Iodides | Primary/Secondary | Good to Excellent | Generally more reactive than bromides. |
| Aryl Bromides | Primary/Secondary | Good to Excellent | Commonly used and provide a good balance of reactivity and stability. |
| Aryl Chlorides | Primary/Secondary | Moderate to Good | Often require more active catalysts and ligands (e.g., biarylphosphines). |
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1]
Mechanism Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination: The amine coordinates to the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired N-arylamine product and regenerating the Pd(0) catalyst.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst/Ligand: Ensure the use of a high-quality palladium source and an appropriate ligand. For electron-deficient heteroaryl amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be employed, often requiring higher temperatures.
-
Solvent: The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.
-
Temperature: The reaction may require higher temperatures to proceed to completion.
-
-
Side Reactions:
-
Hydrodehalogenation: This can occur as a competing side reaction. The choice of ligand can influence the rate of reductive elimination versus side reactions.
-
Di-arylation: In cases of di-halo substrates, careful control of stoichiometry and reaction time may be necessary to achieve mono-arylation.
-
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl-5-(trifluoromethyl)pyrimidin-2-amines. These compounds are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors. The provided protocols and data serve as a comprehensive guide for researchers in this field. Careful optimization of reaction parameters is key to achieving high yields and purity of the desired products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 5-(trifluoromethyl)pyrimidin-2-amine is a critical transformation in medicinal chemistry and drug discovery. The resulting N-aryl-5-(trifluoromethyl)pyrimidin-2-amine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring presents unique challenges for C-N bond formation. This document provides detailed protocols for two common and effective methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation, with a focus on both conventional heating and microwave-assisted techniques.
Key N-arylation Methodologies
Two of the most powerful and versatile methods for the formation of C(aryl)-N bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination : This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. It is known for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction.[1][2]
-
Ullmann Condensation : This classic reaction employs a copper catalyst to facilitate the coupling of an aryl halide with an amine. While it often requires higher temperatures, it provides an alternative and sometimes complementary approach to the Buchwald-Hartwig reaction.[3]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation (Conventional Heating)
This protocol is adapted from established procedures for the N-arylation of substituted 2-aminopyrimidines and is suitable for a broad range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5-(trifluoromethyl)pyrimidin-2-amine.
Protocol 2: Microwave-Assisted Buchwald-Hartwig N-arylation
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[4]
Materials:
-
This compound
-
Aryl bromide
-
[Pd(allyl)Cl]₂
-
t-BuXPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol), the aryl bromide (0.6 mmol), [Pd(allyl)Cl]₂ (0.01 mmol, 2 mol%), and t-BuXPhos (0.02 mmol, 4 mol%).
-
Add sodium tert-butoxide (0.7 mmol) and anhydrous 1,4-dioxane (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Copper-Catalyzed Ullmann N-arylation
This protocol provides an alternative to palladium-catalyzed methods and is particularly useful for aryl iodides.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the tube and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of 2-aminopyrimidine derivatives, which can be extrapolated for this compound.
Table 1: Palladium-Catalyzed N-arylation of 2-Aminopyrimidine Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75-85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |
| 3 | 3-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 100 | 16 | 65-75 |
| 4 | 4-Bromobenzonitrile | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (4) | NaOtBu | Dioxane | 120 (MW) | 0.5 | 80-90 |
Table 2: Copper-Catalyzed N-arylation of 2-Aminopyrimidine Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 130 | 24 | 60-70 |
| 2 | 4-Iodoanisole | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 140 | 36 | 55-65 |
| 3 | 3-Iodopyridine | CuI (10) | None | K₃PO₄ | NMP | 150 | 48 | 40-50 |
Visualizations
Experimental Workflow: Buchwald-Hartwig N-arylation
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 5-(Trifluoromethyl)pyrimidin-2-amine and its derivatives as key building blocks. The following sections detail the synthesis of potent inhibitors for kinases such as Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).
Introduction: The Versatility of the 5-(Trifluoromethyl)pyrimidine Scaffold
The 5-(trifluoromethyl)pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrimidine ring serves as an excellent scaffold for introducing various substituents to achieve desired potency and selectivity. This scaffold has been successfully employed to develop inhibitors for a range of kinases implicated in diseases such as cancer. For instance, derivatives of this compound have been used to create potent dual inhibitors of FLT3 and CHK1, which are key targets in acute myeloid leukemia (AML), as well as inhibitors of EGFR, a well-established target in various solid tumors.[1][2]
Synthesis of a Dual FLT3/CHK1 Inhibitor
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been synthesized and identified as potent dual inhibitors of FLT3 and CHK1 kinases.[1] The general synthetic approach involves a multi-step process starting from a protected aminopyrimidine derivative.
Experimental Workflow: Synthesis of FLT3/CHK1 Inhibitors
Caption: General workflow for the synthesis of dual FLT3/CHK1 inhibitors.
Detailed Protocol: Synthesis of Compound 30 (A Representative FLT3/CHK1 Inhibitor)
This protocol is adapted from the synthesis of potent dual FLT3/CHK1 inhibitors.[1]
Step 1: Buchwald Coupling A mixture of tert-butyl(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate, the appropriate aryl bromide (R²Br), and a suitable palladium catalyst and ligand are combined in a solvent such as toluene or dioxane. The reaction is heated under an inert atmosphere until completion.
Step 2: Deprotection The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature to remove the Boc protecting group.
Step 3: Purification The final compound is purified by chromatography to yield the target inhibitor.
Quantitative Data: Biological Activity of FLT3/CHK1 Inhibitors
The synthesized compounds were evaluated for their inhibitory activity against FLT3 and CHK1 kinases, as well as their antiproliferative effects on the MV4-11 human leukemia cell line.[1]
| Compound | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 IC₅₀ (nM) |
| 22 | 2.3 | 1.8 | 3.9 |
| 29 | 1.9 | 1.2 | 2.8 |
| 30 | 1.1 | 0.9 | 1.7 |
| 31 | 1.5 | 1.1 | 2.1 |
| 32 | 1.3 | 1.0 | 2.5 |
Data summarized from the study by Deng et al.[1]
Signaling Pathway: FLT3 and CHK1 in Cancer
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] CHK1 is a serine/threonine kinase that is a key regulator of the DNA damage response. Dual inhibition of FLT3 and CHK1 is a promising strategy for treating AML.
Caption: Simplified signaling pathways of FLT3 and CHK1 and their inhibition.
Synthesis of an EGFR Inhibitor
Derivatives of 5-trifluoromethylpyrimidine have also been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.[2]
Experimental Workflow: Synthesis of EGFR Inhibitors
Caption: Multi-step synthesis workflow for EGFR inhibitors.
Detailed Protocol: Synthesis of Compound 9u (A Representative EGFR Inhibitor)
The synthesis of compound 9u involves a multi-step sequence.[2]
Step 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide This intermediate is prepared by reacting 3-amino-thiophene-2-carboxylic acid methylamide with 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide The product from Step 1 undergoes a nucleophilic aromatic substitution with 4-nitroaniline.
Step 3: Reduction of the Nitro Group The nitro group of the intermediate from Step 2 is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid.
Step 4: Amide Coupling The resulting amine is then coupled with (E)-3-(3-fluorophenyl)acrylic acid to form the final product, compound 9u.
Quantitative Data: Biological Activity of EGFR Inhibitors
The synthesized compounds were tested for their inhibitory activity against EGFR kinase and their antiproliferative effects on various cancer cell lines.[2]
| Compound | EGFR IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 9a | - | >50 | >50 | >50 |
| 9i | - | 1.89 | 10.32 | 12.87 |
| 9k | - | 2.15 | 11.24 | 13.56 |
| 9u | 0.091 | 0.35 | 3.24 | 5.12 |
Data summarized from the study by an unlisted author.[2]
Signaling Pathway: EGFR in Cancer
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[2] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Overview of the EGFR signaling pathway and its inhibition.
References
Application Notes and Protocols for the Preparation of EGFR Inhibitors from 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based molecules have emerged as a significant class of EGFR inhibitors due to their structural similarity to the ATP molecule, allowing them to competitively bind to the kinase domain of EGFR and inhibit its activity.[2][3] This document provides detailed application notes and protocols for the synthesis of potent EGFR inhibitors based on the 5-(trifluoromethyl)pyrimidine scaffold. The trifluoromethyl group is a key substituent known to enhance the potency and metabolic stability of drug candidates.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a series of downstream signaling events. This ultimately leads to cellular responses including proliferation, differentiation, and survival.[1][4] Key downstream pathways include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[4]
Caption: EGFR Signaling Pathway.
Synthetic Strategy and Experimental Protocols
While direct synthesis from 5-(trifluoromethyl)pyrimidin-2-amine is desirable, a common and well-documented approach to synthesize 2,4-disubstituted-5-(trifluoromethyl)pyrimidine EGFR inhibitors involves starting from the more reactive 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This intermediate can be synthesized from commercially available precursors.[5] The subsequent sequential nucleophilic substitution at the C4 and C2 positions allows for the introduction of various functionalities to generate a library of potential EGFR inhibitors.
The following experimental protocols are based on the successful synthesis of a series of potent 5-trifluoromethylpyrimidine-based EGFR inhibitors.[6]
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This protocol is adapted from a patented procedure for the synthesis of the key intermediate.[5]
Materials:
-
5-(Trifluoromethyl)uracil
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
To a stirred suspension of 5-(trifluoromethyl)uracil in toluene, add DIPEA.
-
Slowly add POCl₃ to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of 4-Substituted-2-chloro-5-(trifluoromethyl)pyrimidine Derivatives
This protocol describes the selective substitution at the C4 position of the pyrimidine ring.[6]
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Appropriate primary or secondary amine (Amine 1)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the anhydrous solvent.
-
Add the amine (1.1 equivalents) and the base (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield the desired 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine.
Protocol 3: Synthesis of 2,4-Disubstituted-5-(trifluoromethyl)pyrimidine EGFR Inhibitors
This protocol details the final substitution at the C2 position to generate the target EGFR inhibitors.[6]
Materials:
-
4-Substituted-2-chloro-5-(trifluoromethyl)pyrimidine derivative
-
Appropriate primary or secondary amine (Amine 2)
-
A base such as sodium hydride (NaH) or a non-nucleophilic organic base
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a solution of the amine in the anhydrous solvent, add the base at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine derivative in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Data Presentation: In Vitro Activity of 5-(Trifluoromethyl)pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of a selection of synthesized 5-(trifluoromethyl)pyrimidine derivatives against EGFR and various cancer cell lines.[6]
| Compound ID | R¹ Substituent (at C4) | R² Substituent (at C2) | EGFR Kinase IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |
| 9a | N-methylthiophene-2-carboxamide | 4-Benzoylaminophenyl | >50 | 10.32 | 15.42 | 18.33 |
| 9b | N-methylthiophene-2-carboxamide | 4-(2-Fluorobenzoylamino)phenyl | 0.231 | 1.25 | 8.32 | 10.21 |
| 9k | N-methylthiophene-2-carboxamide | 4-Propionylaminophenyl | 0.154 | 0.89 | 5.21 | 7.89 |
| 9r | N-methylthiophene-2-carboxamide | 4-(1-Methyl-piperidine-4-carbonylamino)phenyl | 0.112 | 0.56 | 4.88 | 6.54 |
| 9u | N-methylthiophene-2-carboxamide | 4-((E)-3-(3-Fluorophenyl)acrylamido)phenyl | 0.091 | 0.35 | 3.24 | 5.12 |
| Gefitinib | - | - | 0.025 | 0.15 | >50 | >50 |
Conclusion
The 5-(trifluoromethyl)pyrimidine scaffold serves as a valuable starting point for the development of potent EGFR inhibitors. The synthetic route, commencing from 2,4-dichloro-5-(trifluoromethyl)pyrimidine, offers a versatile platform for introducing chemical diversity at the C2 and C4 positions. The presented data highlights that appropriate substitutions on the aniline moieties at the C2 and C4 positions can lead to compounds with significant inhibitory activity against both the EGFR kinase and various cancer cell lines. Further optimization of these lead compounds could result in the discovery of novel and effective anticancer agents.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of FLT3/CHK1 Dual Inhibitors Utilizing 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) using 5-(Trifluoromethyl)pyrimidin-2-amine as a key scaffold. The dual inhibition of FLT3 and CHK1 is a promising therapeutic strategy for acute myeloid leukemia (AML), particularly for overcoming resistance to FLT3 inhibitors.[1][2][3][4]
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells.[5][6] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] While FLT3 inhibitors have shown clinical efficacy, resistance often develops.[1][2][4] Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response.[8] The simultaneous inhibition of FLT3 and CHK1 has been shown to enhance cytotoxicity, overcome adaptive and acquired resistance, and downregulate the c-Myc pathway while activating the p53 pathway.[1][2][3][4]
This document outlines the synthesis of a series of 5-trifluoromethyl-2-aminopyrimidine derivatives that exhibit potent dual inhibitory activity against FLT3 and CHK1.[9] A representative compound, compound 30 , has demonstrated excellent enzymatic and cellular activity, favorable pharmacokinetic properties, and the ability to overcome various FLT3 mutations.[2][9]
Signaling Pathways
The following diagram illustrates the simplified signaling pathways of FLT3 and CHK1, highlighting the rationale for dual inhibition.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. mdpi.com [mdpi.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Column Chromatography Purification of Trifluoromethylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylpyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and by-products, necessitating robust purification strategies.[2] Column chromatography, particularly flash column chromatography, is a widely employed and effective technique for the purification of these compounds.[2][3] This document provides detailed application notes and standardized protocols for the column chromatography purification of trifluoromethylpyrimidine compounds, intended to guide researchers in achieving high purity and recovery of their target molecules.
Introduction
The strategic incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a common strategy in modern drug design.[1][4] The unique properties of the -CF3 group, including its high electronegativity and lipophilicity, can significantly improve the pharmacological profile of a molecule.[4] As a result, trifluoromethylpyrimidines are key intermediates and active pharmaceutical ingredients in a variety of therapeutic areas, including oncology and infectious diseases.[3][5]
Purification is a critical step in the synthesis of these compounds to ensure that downstream applications, such as biological assays and clinical trials, are not compromised by impurities.[2] Column chromatography is a versatile and scalable purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] This document outlines protocols for both normal-phase and reversed-phase column chromatography, with a focus on practical implementation in a research and development setting.
Data Presentation
Table 1: Exemplary Normal-Phase Flash Chromatography Parameters for Trifluoromethylpyrimidine Compounds
| Compound Type | Stationary Phase | Mobile Phase System | Elution Mode | Observed Rf | Reference |
| 2-substituted-4-(trifluoromethyl)pyrimidine | Silica Gel (60-120 mesh) | Ethyl Acetate/Hexane | Isocratic (e.g., 20% EtOAc in Hexane) | ~0.2-0.4 | [3] |
| 5-substituted-2-thioxo-thiazolo[4,5-d]pyrimidine | Silica Gel | Not Specified | Not Specified | Not Specified | [4] |
| Amide-bearing trifluoromethyl pyrimidine | Silica Gel | Ethyl Acetate/Petroleum Ether | Isocratic (1:10 EtOAc/Petroleum Ether) | Not Specified | [7] |
| 2,5-disubstituted-6-(trifluoromethyl)pyrimidin-4(3H)-one | Silica Gel (100-200 mesh) | Ethyl Acetate/Hexane | Isocratic (e.g., 5% EtOAc in Hexane) | Not Specified | [3] |
Note: The optimal mobile phase composition is highly dependent on the specific substitution pattern of the trifluoromethylpyrimidine compound and should be determined empirically using thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for the purification of moderately polar trifluoromethylpyrimidine compounds from less polar or more polar impurities.
1. Materials and Equipment:
-
Crude trifluoromethylpyrimidine compound
-
Silica gel (e.g., 230-400 mesh for flash chromatography)[8]
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)[2][9]
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column or pre-packed cartridge[10]
-
Air pressure source (for flash chromatography)[8]
-
Fraction collector or collection tubes
-
Rotary evaporator
2. Method:
Step 1: Selection of Solvent System via TLC
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate).[2]
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[2]
Step 2: Column Packing
-
Select an appropriately sized column based on the amount of crude material to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight, depending on the separation difficulty.[8]
-
Pack the column with silica gel using either a dry packing or slurry method.[8] Ensure the silica bed is well-compacted and level to prevent channeling.[6]
-
Add a thin layer of sand on top of the silica gel to protect the surface during sample loading and elution.[8]
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble.[2] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: For compounds with poor solubility in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel.[2] To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply positive pressure to the top of the column to achieve a steady and appropriate flow rate for flash chromatography.[2]
-
Collect fractions of the eluent in test tubes or a fraction collector.[6]
-
Monitor the separation by TLC analysis of the collected fractions.[11]
Step 5: Product Isolation
-
Combine the fractions containing the pure target compound.
-
Remove the solvent using a rotary evaporator to yield the purified trifluoromethylpyrimidine compound.[6]
-
Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.
Protocol 2: Reversed-Phase Column Chromatography
This protocol is suitable for the purification of more polar trifluoromethylpyrimidine compounds or when normal-phase chromatography does not provide adequate separation.
1. Materials and Equipment:
-
Crude trifluoromethylpyrimidine compound
-
Reversed-phase stationary phase (e.g., C8 or C18 bonded silica)[12][13]
-
Solvents for mobile phase (e.g., water, methanol, acetonitrile)[13]
-
Preparative HPLC system or packed reversed-phase column
-
Fraction collector
-
Lyophilizer or rotary evaporator
2. Method:
Step 1: Method Development
-
Develop a suitable separation method using an analytical HPLC system with a reversed-phase column.
-
Optimize the mobile phase composition (e.g., water/acetonitrile or water/methanol, with or without additives like formic acid or trifluoroacetic acid) to achieve good resolution of the target compound from impurities.
Step 2: Sample Preparation
-
Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent.[2]
-
Filter the sample solution to remove any particulate matter before injecting it onto the column.
Step 3: Purification
-
Equilibrate the preparative reversed-phase column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the separation using the optimized gradient or isocratic elution method.[14]
Step 4: Fraction Collection
-
Collect fractions corresponding to the peak of the target compound, often guided by a UV detector signal.[2]
Step 5: Product Isolation
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions.
-
Remove the mobile phase, often by lyophilization (for aqueous mobile phases) or rotary evaporation, to obtain the final purified product.[2]
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Selection of Chromatography Type Based on Compound Polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. iajps.com [iajps.com]
- 11. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
Application Notes and Protocols for the Multi-step Synthesis and Application of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)pyrimidin-2-amine is a critical building block in medicinal chemistry, serving as a scaffold for the development of a diverse range of therapeutic agents. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the final compounds. This document provides detailed protocols for a multi-step synthesis of advanced pyrimidine derivatives from a this compound precursor, with a focus on their application as kinase inhibitors. Additionally, the potential for these derivatives as antifungal agents is discussed.
Introduction
Pyrimidine derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The 5-trifluoromethylpyrimidine moiety is a particularly valuable pharmacophore. This application note details a multi-step synthesis to produce potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), starting from a derivative of this compound.[4] Furthermore, the antifungal potential of pyrimidine derivatives is explored, highlighting their mechanism of action.
Synthesis of Potent Dual FLT3 and CHK1 Inhibitors
A multi-step synthesis strategy is employed to generate a library of 5-(trifluoromethyl)-2-aminopyrimidine derivatives. The key steps involve a Buchwald-Hartwig coupling reaction to introduce various aryl or heteroaryl groups, followed by deprotection to yield the final active compounds.[4]
Experimental Protocols
Step 1: Synthesis of tert-butyl(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate (Intermediate 21) [4]
This intermediate is prepared by the reaction of a suitable precursor with tert-butyl (3-aminopropyl)carbamate.
Step 2: Buchwald Coupling Reaction to Synthesize Intermediates [4]
-
A mixture of tert-butyl(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate (Intermediate 21) (1.00 mmol), the corresponding R-Br (1.20–1.50 mmol), Pd2(dba)3 (0.10 mmol), Xantphos (0.20 mmol), and Cs2CO3 (2.00 mmol) in dry dioxane (2.0 mL) is heated to 110 °C overnight under a nitrogen atmosphere.
-
The cooled reaction mixture is purified by column chromatography to afford the desired intermediate.
Step 3: Deprotection to Yield Final Compounds [4]
-
To a solution of the intermediate from Step 2 in 2.0 mL DCM at 0 °C, trifluoroacetic acid (TFA) is added.
-
The mixture is stirred at room temperature for 1–3 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to afford the final products.
Quantitative Data for Representative Compounds
| Compound | R Group | Yield (%) | 1H NMR (DMSO-d6, 500 MHz) | LC-MS (m/z) [M+H]+ |
| 14 | 5-Bromo-2-(methylsulfonyl)isoindoline | 70 | δ 7.58 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), 7.31 (d, J = 8.0 Hz, 1H), 4.63 (s, 2H), 4.59 (s, 2H), 2.98 (s, 3H) | 276.11, 278.14 |
Note: Data for compound 14, an intermediate, is provided as a representative example of the characterization performed at each stage.[4]
Antifungal Applications of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated significant potential as antifungal agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes in fungal metabolic pathways.
Mechanism of Action
The antifungal activity of many pyrimidine derivatives is attributed to their ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] Specifically, they can act as inhibitors of enzymes such as 14α-sterol demethylase.[5] Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.
Visualizations
Synthetic Workflow
Caption: Multi-step synthesis workflow for pyrimidine derivatives.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of FLT3 and CHK1 signaling pathways.
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially significant method for synthesizing 2-aminopyrimidines, including the 5-trifluoromethyl derivative, is the Principal Synthesis, a variation of the Pinner synthesis. This involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine. For this compound, a common precursor is a 1,3-dielectrophile bearing a trifluoromethyl group, which undergoes cyclocondensation with guanidine.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with minimal side product formation. These include:
-
Temperature: Elevated temperatures can lead to the decomposition of starting materials and the formation of undesired byproducts.[1]
-
pH/Acidity: The reaction is typically carried out under basic or acidic conditions. The choice of catalyst and control of pH are essential to promote the desired cyclization.
-
Purity of Starting Materials: Impurities in the trifluoromethylated precursor or guanidine can lead to a variety of side products and lower yields.[2]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and potentially favoring certain side reactions.
Q3: Are there any specific safety precautions to consider when working with trifluoromethylated compounds?
A3: Yes, trifluoromethylated compounds can be volatile and may have specific toxicological properties. It is essential to handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific trifluoromethylated precursor being used.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound with a significant amount of unreacted starting materials.
| Possible Cause | Troubleshooting/Solution |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.[2] |
| Suboptimal pH | - The pH of the reaction mixture can be critical for the cyclization step. Ensure that the chosen base or acid catalyst is appropriate and used in the correct stoichiometry. |
| Poor quality of guanidine | - Guanidine can degrade over time. Use freshly prepared or high-purity guanidine for the reaction. |
| Issues with the trifluoromethylated precursor | - Verify the purity of the trifluoromethylated 1,3-dicarbonyl compound or its equivalent. Impurities can inhibit the reaction. |
Problem 2: Formation of a major, unidentified byproduct during the reaction.
| Potential Side Product | Cause | Identification & Prevention |
| Self-condensation of the 1,3-dicarbonyl precursor | This can occur, especially under strongly basic conditions, leading to polymeric or dimeric byproducts.[2] | Identification: Characterize the byproduct using NMR and Mass Spectrometry. Prevention: Control the stoichiometry of the reactants carefully. Consider adding the base or guanidine solution slowly to the solution of the dicarbonyl precursor. |
| Hydrolysis of the trifluoromethyl group | The C-CF3 bond can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the corresponding carboxylic acid or other degradation products. | Identification: Look for signals corresponding to a carboxylic acid proton in ¹H NMR or a shift in the molecular weight by mass spectrometry. Prevention: Maintain moderate pH and temperature. Avoid prolonged reaction times at high temperatures. |
| Incompletely cyclized intermediates | The reaction may stall at an intermediate stage, especially if there is steric hindrance or if the reaction conditions are not optimal for the final cyclization and dehydration steps. | Identification: Isolate and characterize the intermediate. Mass spectrometry will show a molecular weight corresponding to the addition of guanidine to the dicarbonyl precursor without the loss of water. Prevention: Ensure the reaction goes to completion by optimizing the temperature and reaction time. The use of a dehydrating agent might be beneficial in some cases. |
Summary of Potential Side Products
| Side Product Type | Plausible Structure/Description | Typical Analytical Signature |
| Self-Condensation Product | Dimer or polymer of the trifluoromethylated 1,3-dicarbonyl precursor. | Complex NMR spectra, higher molecular weight peaks in MS. |
| Hydrolysis Product | Pyrimidine with a -COOH group instead of -CF3 at the 5-position. | Carboxylic acid proton signal in ¹H NMR, mass shift of +1 Da (-CF3 to -COOH). |
| Incomplete Cyclization Intermediate | Open-chain adduct of guanidine and the dicarbonyl precursor. | Absence of aromatic pyrimidine signals in ¹H NMR, molecular weight corresponding to the sum of reactants. |
Experimental Workflow & Reaction Pathways
The synthesis of this compound and the formation of potential side products can be visualized as follows:
Caption: Synthetic pathway to this compound and potential side reactions.
Key Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on the Pinner synthesis of 2-aminopyrimidines. Researchers should adapt this protocol based on the specific trifluoromethylated precursor used.
Materials:
-
Trifluoromethylated 1,3-dicarbonyl precursor (e.g., 4,4,4-Trifluoro-1-(dimethylamino)but-3-en-2-one) (1 equivalent)
-
Guanidine hydrochloride (1.2 equivalents)
-
Sodium ethoxide (1.2 equivalents)
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes to liberate the free guanidine base.
-
To this mixture, add a solution of the trifluoromethylated 1,3-dicarbonyl precursor in anhydrous ethanol dropwise over a period of 15-30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Technical Support Center: Purification of Fluorinated Pyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated pyrimidines.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process, offering potential causes and actionable solutions.
Recrystallization Issues
Q1: My fluorinated pyrimidine product is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystal. This is often because the melting point of your compound (potentially lowered by impurities) is below the boiling point of the chosen solvent.[1][2]
Potential Causes & Solutions:
-
High Impurity Level: Significant impurities can dramatically lower the melting point of your compound.[1][3]
-
Solution: Attempt a preliminary purification step, such as flash chromatography, to remove the bulk of impurities before recrystallization.
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high, or its polarity may not be ideal.
-
Solution 1: Re-dissolve the oil by heating and add a small amount of a "better" solvent (one in which the compound is more soluble) to create a mixed solvent system. Cool the solution very slowly to encourage crystal formation.[2]
-
Solution 2: If using a mixed solvent system, add more of the solvent in which the compound is more soluble, then slowly add the anti-solvent while the solution is warm.
-
Solution 3: Recover the crude solid by removing the solvent via rotary evaporation and attempt recrystallization with a different solvent system.[2] Solvents like ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate, are common starting points.[4]
-
-
Cooling Rate is Too Fast: Rapid cooling favors oil formation over crystal lattice formation.
-
Solution: Allow the solution to cool slowly to room temperature before moving it to a colder environment like an ice bath. Insulating the flask can help slow the cooling process.[2]
-
Q2: No crystals are forming after cooling the solution. What steps can I take?
A2: The failure of crystals to form often indicates that the solution is not supersaturated, or that nucleation has not been initiated.
Potential Causes & Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form.
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[1][5]
-
Solution 2 (Seeding): Add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[1]
-
Solution 3 (Lower Temperature): If initial cooling does not work, try using a colder bath (e.g., ice/salt bath) to further decrease solubility, but be aware this can sometimes lead to the precipitation of impurities.[5]
-
Chromatography & Purity Issues
Q3: I'm observing significant peak tailing in my reversed-phase HPLC analysis of a basic fluorinated pyrimidine. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds in RP-HPLC is frequently caused by secondary interactions between the analyte and the silica-based stationary phase.[6][7][8]
Potential Causes & Solutions:
-
Silanol Interactions: Free, ionized silanol groups (-Si-O⁻) on the silica surface can interact strongly with basic analytes (like those containing amine groups), causing them to lag on the column and produce asymmetric peaks.[7][8]
-
Solution 1 (Lower pH): Adjust the mobile phase pH to be 2-3 units below the pKa of your compound. At a low pH (e.g., 2.5-3.0), the silanol groups are protonated (-Si-OH) and less likely to interact with the protonated basic analyte.[6][9][10] Adding 0.1% trifluoroacetic acid (TFA) or formic acid is common.[9][10]
-
Solution 2 (Use an End-Capped Column): Employ a column that is "end-capped," where residual silanol groups are derivatized to reduce their activity.[8][9]
-
Solution 3 (Increase Buffer Strength): A higher buffer concentration (e.g., 25-50 mM for LC-UV) can help mask the residual silanol sites and improve peak shape.[6][10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Degradation: A void at the column inlet or a contaminated frit can cause poor peak shape.
-
Solution: Try flushing the column with a strong solvent. If this fails, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[6]
-
Q4: My recovery of the fluorinated pyrimidine product is very low after purification. What are the potential reasons?
A4: Low recovery can stem from degradation of the compound, incomplete elution, or physical loss during the purification process.
Potential Causes & Solutions:
-
Compound Degradation: Fluorinated pyrimidines can be sensitive to pH and temperature.[11] For instance, cytosine hydrates can deaminate at acidic pH.
-
Solution: Ensure the pH of your buffers is within a stable range for your specific compound throughout the purification process. Perform all steps at a low temperature (e.g., 4°C) if your compound is thermally labile.[11]
-
-
Incomplete Elution (Chromatography): The elution conditions may not be strong enough to release your compound from the column.
-
Solution: Increase the strength of your elution buffer. For ion-exchange, this means increasing the salt concentration; for reversed-phase, it means increasing the percentage of the organic solvent.[12]
-
-
Precipitation on Column: The compound may be precipitating on the column due to incorrect buffer conditions.
-
Solution: Ensure your sample is fully dissolved in the mobile phase before loading. Modifying the buffer's ionic strength or adding organic solvents might be necessary to maintain solubility.
-
-
Poor Solubility (Recrystallization): The compound may be partially soluble in the cold recrystallization solvent, leading to losses in the mother liquor.
-
Solution: Minimize the amount of solvent used to dissolve the compound initially. Ensure the solution is thoroughly cooled to maximize precipitation, and wash the collected crystals with a minimal amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for fluorinated pyrimidines? A1: The most frequently used methods are flash column chromatography and recrystallization. For achieving very high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed.[13] The choice depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Q2: How can I remove the α-anomer impurity from my capecitabine synthesis? A2: The separation of α- and β-anomers of capecitabine is a known challenge.[14] While specific protocols are often proprietary, the general approach involves chromatography. Column chromatography using a mobile phase like dichloromethane and methanol (e.g., in a 100:1 to 200:1 ratio) has been described for separating related acetonide-protected intermediates, which can then be converted to the desired anomer.[15] Isolation of the pure β-anomer often requires careful optimization of chromatographic conditions or specialized recrystallization techniques.[14]
Q3: What analytical method is best for assessing the purity of my final fluorinated pyrimidine product? A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most powerful technique for assessing the purity of fluorinated pyrimidines.[16] It is highly effective for separating the main compound from process-related impurities and degradation products.
Q4: Are there specific storage conditions to prevent degradation of purified fluorinated pyrimidines? A4: While specific stability data depends on the molecule, general best practices include storing the purified solid compound in a cool, dark, and dry environment. For solutions, especially those in aqueous buffers, storage at low temperatures (e.g., 4°C or -20°C) is recommended to prevent hydrolytic degradation. Always perform stability studies under your specific storage conditions.
Data Presentation: HPLC Methods for 5-Fluorouracil (5-FU)
The following tables summarize published HPLC conditions for the analysis of 5-Fluorouracil, providing a starting point for method development.
Table 1: HPLC System Parameters for 5-FU Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Nova-Pak C18 (3.9 x 150 mm, 4.6 µm)[13] | ODS Hypersil C18 (4.6 x 250 mm, 5 µm) | Nucleodur C18 (4.6 x 250 mm, 5 µm)[16] |
| Mobile Phase | 5 mM KH₂PO₄ (pH 6.0) : Methanol (96:4)[13] | Acetonitrile : Water (10:90), pH 6 | 0.5% Ortho-Phosphoric Acid : Methanol (95:5)[16] |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min | 0.8 mL/min[16] |
| Detection (UV) | 254 nm[13] | 260 nm | 266 nm[16] |
| Retention Time | ~2 min[13] | ~3-4 min | ~7.2 min[16] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
This protocol outlines a standard procedure for purifying a solid fluorinated pyrimidine by recrystallization.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either air-drying or in a vacuum oven at a suitable temperature.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This protocol provides a general workflow for determining the purity of a fluorinated pyrimidine sample.
-
System Preparation: Set up the HPLC system according to the parameters chosen (e.g., from Table 1). Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh a reference standard of the pure fluorinated pyrimidine and dissolve it in the mobile phase (or a compatible solvent) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is needed.
-
Sample Preparation: Accurately weigh the purified sample and dissolve it in the mobile phase to a concentration similar to the standard solution. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.
-
Analysis: Inject a fixed volume (e.g., 10-20 µL) of the blank (mobile phase), standard solution, and sample solution into the HPLC system.[13][16]
-
Data Processing: Record the chromatograms. Identify the peak corresponding to your compound by comparing the retention time with the standard. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the purification of fluorinated pyrimidines.
Caption: Troubleshooting guide for HPLC peak tailing of basic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. jfda-online.com [jfda-online.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. CN103910773A - Method for synthesizing capecitabine impurities - Google Patents [patents.google.com]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-(Trifluoromethyl)pyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Buchwald-Hartwig amination of 5-(trifluoromethyl)pyrimidin-2-amine. This electron-deficient substrate can present unique challenges, and this guide is designed to help you navigate them to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The pyrimidine ring is electron-deficient, and the trifluoromethyl group further withdraws electron density. This can make the C-X bond (where X is a halide) stronger and less susceptible to oxidative addition to the palladium catalyst. Additionally, the amine itself is a weak nucleophile, which can slow down the reaction. Careful optimization of the catalyst, ligand, base, and solvent system is therefore crucial for success.
Q2: What are the most common causes of low yield in this reaction?
A2: Low yields in the Buchwald-Hartwig amination of this compound can often be attributed to several factors:
-
Inefficient catalyst system: The choice of palladium precursor and ligand is critical and highly substrate-dependent.
-
Inappropriate base: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent effects: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Reaction temperature and time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Presence of impurities: Water and oxygen can deactivate the catalyst, and impurities in the starting materials can interfere with the reaction.
Q3: Can I use microwave irradiation to improve the yield and reaction time?
A3: Yes, microwave irradiation can be a very effective technique to accelerate the Buchwald-Hartwig amination and improve yields, especially for challenging substrates. It allows for rapid and uniform heating, which can help overcome activation barriers and reduce reaction times from hours to minutes.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired N-arylated product, consider the following troubleshooting steps, starting with the most impactful parameters.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.
1. Catalyst System (Palladium Source & Ligand):
The choice of the palladium precatalyst and the phosphine ligand is the most critical factor for a successful reaction. For electron-deficient substrates like this compound, bulky and electron-rich ligands are often required to promote the challenging oxidative addition and reductive elimination steps.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes (precatalysts). | Precatalysts can offer better activity and reproducibility as they do not require an in-situ reduction of Pd(II) to Pd(0). |
| Ligand | Start with bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands stabilize the palladium center, promote oxidative addition to the electron-deficient pyrimidine ring, and facilitate reductive elimination. |
2. Base Selection:
The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. The strength and solubility of the base can significantly influence the reaction outcome.
| Base | Strength | Common Use Case |
| NaOtBu, KOtBu | Strong | Often the first choice for many Buchwald-Hartwig reactions, providing good reactivity. |
| LiHMDS | Strong | Can be effective and offers good proton tolerance for substrates with sensitive functional groups. |
| Cs₂CO₃, K₃PO₄ | Weaker | Useful for substrates that are sensitive to strong bases, though may require higher reaction temperatures. |
3. Solvent Choice:
The solvent can affect the solubility of the reagents and the stability of the catalytic species. Anhydrous and deoxygenated solvents are essential.
| Solvent | Polarity | Common Use Case |
| Toluene, Dioxane | Non-polar/Moderately Polar | Most commonly used and often effective. Ensure they are anhydrous. |
| THF, t-BuOH | Polar Aprotic/Polar Protic | Can be effective alternatives, but compatibility with the base and substrate should be considered. |
4. Temperature and Reaction Time:
Due to the electron-deficient nature of the substrate, higher temperatures are often necessary to drive the reaction to completion.
| Parameter | Recommendation |
| Temperature | Start at 80-110 °C for conventional heating. |
| Reaction Time | Monitor the reaction by TLC or LC-MS. Typical reaction times can range from a few hours to 24 hours. |
| Microwave | Consider using microwave irradiation at 130-150 °C for 10-30 minutes to significantly reduce reaction times. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
The formation of the hydrodehalogenated pyrimidine (replacement of the halide with hydrogen) is a common side reaction.
Troubleshooting Steps:
-
Ligand Choice: Use bulkier ligands (e.g., BrettPhos) which can disfavor β-hydride elimination, a potential pathway to hydrodehalogenation.
-
Base Strength: A very strong base can sometimes promote side reactions. Consider screening a weaker base if hydrodehalogenation is a major issue.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and side product formation. Monitor the reaction and stop it once the starting material is consumed.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting protocol that may require optimization for your specific aryl halide.
Reaction Setup Workflow
Caption: A standard workflow for setting up a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add this compound, the aryl halide, and the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a safe and appropriate environment. Users should consult relevant safety data sheets (SDS) for all chemicals used.
Stability of trifluoromethyl group under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the trifluoromethyl (CF₃) group under a variety of common reaction conditions. The robust nature of the C-F bond imparts significant chemical and metabolic stability, making the CF₃ group a valuable moiety in medicinal chemistry and materials science. However, understanding its limitations is crucial for successful synthesis and drug development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethyl-containing compound is degrading under basic conditions. What is happening and how can I prevent it?
A1: The trifluoromethyl group can be susceptible to hydrolysis under basic conditions, particularly when attached to an aromatic ring with activating groups (e.g., hydroxyl or amino groups) in the ortho or para position. The reaction proceeds through a nucleophilic aromatic substitution-like mechanism, ultimately converting the -CF₃ group into a carboxylic acid (-COOH).
Troubleshooting Steps:
-
pH Control: If possible, maintain the reaction pH below 8. For compounds sensitive to basic conditions, buffered solutions are recommended.
-
Protecting Groups: If the degradation is facilitated by an activating group, consider protecting it before subjecting the compound to basic reagents.
-
Lower Temperature: Running the reaction at a lower temperature can often minimize degradation.
-
Alternative Reagents: Explore alternative, non-basic reagents to achieve your desired transformation.
Q2: I am observing unexpected side products in my Suzuki-Miyaura coupling reaction with a trifluoromethyl-substituted aryl halide. What are the likely causes?
A2: While the trifluoromethyl group is generally stable under Suzuki-Miyaura conditions, issues can arise from the reaction setup or the nature of your specific substrates.
Common Issues:
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable and undergo hydrolysis back to the corresponding arene, reducing the yield of your desired product.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate degassing or use of wet solvents can lead to catalyst decomposition.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
Troubleshooting Flowchart:
Q3: My Buchwald-Hartwig amination is giving low yields with a trifluoromethyl-substituted aniline. What can I do to improve it?
A3: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine, making the reaction more challenging. Optimization of the catalyst system and reaction conditions is often necessary.
Optimization Strategies:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for coupling electron-deficient anilines.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a precatalyst that readily forms the active species can improve results.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Q4: Is the trifluoromethyl group stable to common oxidizing agents?
A4: The trifluoromethyl group is generally very stable to a wide range of oxidizing agents due to the strength of the C-F bonds. However, the overall stability of the molecule depends on the other functional groups present.
-
Potassium Permanganate (KMnO₄): The CF₃ group itself is resistant to oxidation by KMnO₄. However, if other oxidizable groups are present in the molecule (e.g., alkyl chains on an aromatic ring), they will be oxidized.
-
Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent used to convert alcohols to aldehydes and ketones. The trifluoromethyl group is stable under these conditions.
-
Swern Oxidation: This mild oxidation of alcohols to aldehydes or ketones using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride is compatible with the presence of a trifluoromethyl group.
Data Presentation: Stability Under Various Conditions
The following tables summarize the stability of the trifluoromethyl group under different reaction conditions with representative quantitative data where available.
Table 1: Stability under Acidic and Basic Conditions
| Condition | Reagent/Solvent | Temperature | Observation | Quantitative Data (if available) |
| Acidic | FSO₃H-SbF₅ (Superacid) | Room Temp | Can lead to protolytic defluorination of trifluoromethyl arenes. | Formation of acylium cations observed by NMR. |
| H₂SO₄ / H₂O | High Temp | Generally stable, but prolonged heating can lead to hydrolysis. | Substrate dependent. | |
| Basic | 10 N NaOH | 80-90 °C | Hydrolysis to carboxylic acid, especially with activating groups. | Complete conversion of 4-trifluoromethyl-2-indolecarboxylate to the dicarboxylic acid in 4 hours.[1] |
| aq. NaOH (pH > 10) | Room Temp | Slow hydrolysis of trifluoromethylphenols. | Half-life of 4-trifluoromethylphenol at pH 10.8 is in the order of days. |
Table 2: Thermal Stability
| Compound Type | Decomposition Temperature (°C) | Atmosphere | Notes |
| Trifluoromethylarenes | > 400 | Inert | Generally high thermal stability. |
| Trifluoromethyl-containing polymers | Varies (e.g., PTFE ~500) | Inert | Decomposition temperature depends on the polymer backbone. |
Table 3: Stability in Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 |
| 2-Bromo-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 88 |
| 1-Chloro-3-(trifluoromethyl)benzene | 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 |
Table 4: Stability in Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 94 |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85 |
| 1-Chloro-3-(trifluoromethyl)benzene | N-Methylaniline | G3-XPhos | LHMDS | Dioxane | 100 | 91 |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethyl-Containing Compound
This protocol outlines a general procedure for assessing the stability of a trifluoromethyl-containing compound under various stress conditions, based on ICH guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Photostability: Expose the stock solution (in a photostable container) to a light source that provides both UV and visible light.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Calculate the percentage of degradation of the parent compound and identify any major degradation products.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Aryl Bromide
References
Defluorination of trifluoromethylpyrimidines as a side reaction
Welcome to the technical support center for researchers working with trifluoromethylpyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the unintended defluorination of the trifluoromethyl group, which can lead to the formation of difluoromethyl and monofluoromethyl byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a defluorinated byproduct in my reaction with a 4-trifluoromethylpyrimidine. What is the likely cause?
A1: Unintended defluorination of a trifluoromethyl group on a pyrimidine ring is most often a side reaction occurring under nucleophilic or reductive conditions. The electron-withdrawing nature of the pyrimidine ring and the CF₃ group itself makes the ring susceptible to nucleophilic attack. Key factors that can promote this side reaction include the choice of base, solvent, temperature, and, particularly in cross-coupling reactions, the catalyst system and presence of reducing agents.
Q2: What are the common mechanisms for this defluorination side reaction?
A2: While reaction-specific, two prevalent pathways are:
-
Nucleophilic Aromatic Substitution (SₙAr-type) Pathway: Strong nucleophiles or bases can attack the electron-deficient pyrimidine ring. This can sometimes lead to a cascade that results in the elimination of a fluoride ion.
-
Reductive Defluorination: This is common in transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig). Hydride sources in the reaction mixture can lead to hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond.[1][2] The palladium catalyst itself can facilitate this process.
Q3: How can I reliably detect and quantify the extent of defluorination?
A3: The most effective technique is ¹⁹F NMR spectroscopy .[3][4] The trifluoromethyl (CF₃), difluoromethyl (CF₂H), and monofluoromethyl (CFH₂) groups have distinct and well-separated signals in the ¹⁹F NMR spectrum, allowing for straightforward identification and quantification. By using an internal standard with a known fluorine content, you can accurately determine the relative amounts of your desired product and the defluorinated byproducts.[3][5]
Troubleshooting Guide: Defluorination in Cross-Coupling Reactions
Issue: Low yield of desired product and presence of a major byproduct identified as the hydrodefluorinated pyrimidine in a palladium-catalyzed cross-coupling reaction.
This guide will help you diagnose and mitigate this common side reaction.
Step 1: Identify the Source of Reduction
The primary culprit for hydrodefluorination is an unwanted hydride source. Consider the following components of your reaction:
-
Base: Some bases can act as or generate hydride donors. For example, alkoxides in alcoholic solvents can generate hydrides. Inorganic bases like K₂CO₃ or Cs₂CO₃ are generally safer choices.
-
Solvent: Protic solvents like isopropanol can be hydride sources, especially at elevated temperatures.
-
Reagents: Boronic acids/esters in Suzuki coupling can sometimes contain residual borohydrides from their synthesis. Ensure high purity of all reagents.
Step 2: Modify Reaction Conditions
Based on the potential source, systematically adjust your reaction parameters. The following table provides a structured approach to troubleshooting.
| Parameter | Condition to Avoid | Recommended Alternative | Rationale |
| Base | Strong, non-hindered alkoxides (e.g., NaOMe in MeOH) | Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) or hindered organic bases (e.g., t-BuOK) | Minimizes hydride transfer and direct nucleophilic attack on the ring. |
| Solvent | Protic solvents (e.g., i-PrOH, EtOH) | Aprotic solvents (e.g., Toluene, Dioxane, DMF, THF) | Eliminates the solvent as a potential hydride source. |
| Temperature | High temperatures (>100 °C) | Lower temperatures (60-80 °C) | Defluorination is often more kinetically favorable at higher temperatures. |
| Catalyst/Ligand | Highly electron-rich ligands | Less electron-rich or sterically hindered ligands | Can modulate the reactivity of the palladium center to disfavor C-F bond insertion. |
Step 3: Analytical Workflow
A robust analytical plan is crucial for confirming the issue and validating the solution.
Caption: Workflow for identifying and mitigating defluorination.
Experimental Protocols
Protocol 1: Quantitative Analysis of Defluorination by ¹⁹F NMR
This protocol describes how to quantify the percentage of a defluorinated byproduct in a crude reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the crude reaction mixture into an NMR tube.
-
Add a deuterated solvent (e.g., 600 µL of CDCl₃ or DMSO-d₆) to dissolve the sample.
-
Accurately add a known amount of an internal standard. A common choice is trifluorotoluene or another fluorinated compound with a chemical shift that does not overlap with your sample signals.
-
-
NMR Acquisition:
-
Data Processing and Calculation:
-
Integrate the signal for the CF₃ group of your desired product (I_prod), the signal for the CF₂H group of the byproduct (I_byprod), and the signal for the internal standard (I_std).
-
Calculate the molar ratio of product to byproduct:
-
Molar Ratio = (I_prod / 3) / (I_byprod / 2)
-
(Note: Divide integrals by the number of fluorine atoms contributing to the signal).
-
-
Calculate the percentage of defluorination:
-
% Defluorination = [Moles_byprod / (Moles_prod + Moles_byprod)] * 100
-
-
Protocol 2: Representative Suzuki Coupling with Minimized Defluorination
This protocol for coupling 2-chloro-4-(trifluoromethyl)pyrimidine with 4-methoxyphenylboronic acid is optimized to reduce the risk of hydrodefluorination.
-
Reagent Setup:
-
To an oven-dried flask, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
-
Reaction Execution:
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add degassed 1,4-dioxane (solvent) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Analyze the pure product and crude mixture by ¹H NMR, ¹³C NMR, LC-MS, and ¹⁹F NMR to confirm the structure and assess for any defluorinated byproducts.
-
Mechanisms and Decision Making
Understanding the potential reaction pathways is key to proactive experimental design.
Caption: A simplified base-mediated defluorination pathway.
References
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is Suzuki coupling with electron-deficient pyrimidines often challenging?
A1: The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines generally reactive substrates for cross-coupling reactions.[1][2] However, challenges can arise from the basic nitrogen atoms within the pyrimidine ring, which can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4] Additionally, certain isomers of pyrimidine boronic acids, particularly 2-pyrimidinylboronic acid, can be problematic due to catalyst inhibition and a higher propensity for protodeboronation.[5]
Q2: Which position on a di- or tri-substituted halopyrimidine is most reactive?
A2: For 2,4-dichloropyrimidine, the C4 position is generally more reactive and will typically undergo Suzuki coupling first.[1] This regioselectivity allows for the potential for sequential functionalization of the pyrimidine ring. However, steric hindrance from other substituents on the ring can sometimes favor reaction at the C2 position.[1]
Q3: What are the most common side reactions in Suzuki coupling of pyrimidines, and how can they be minimized?
A3: The most prevalent side reaction is the protodeboronation of the boronic acid, which can be exacerbated by high temperatures and the choice of base.[6] To minimize this, it is advisable to use fresh, high-purity boronic acid and carefully optimized reaction conditions. Homo-coupling, the reaction of two boronic acid molecules, is another common side reaction that can be reduced by ensuring efficient oxidative addition and transmetalation, often by using a slight excess of the aryl halide.[6]
Q4: Can microwave irradiation be beneficial for these reactions?
A4: Yes, microwave-assisted procedures are highly effective for the Suzuki coupling of pyrimidines.[1][2] Microwave irradiation can dramatically reduce reaction times (e.g., to as little as 15 minutes), improve reaction yields, and enhance reproducibility.[2][6] This method also allows for rapid optimization of reaction conditions.[1]
Q5: Are chloro-substituted pyrimidines suitable substrates for Suzuki coupling?
A5: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making chloropyrimidines viable substrates.[1][7][8] However, the success of these reactions is highly dependent on the selection of an appropriate catalytic system, often requiring more electron-rich and sterically hindered phosphine ligands.[4][6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing little to no product formation, consider the following potential causes and troubleshooting steps:
Potential Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, inhibiting the catalytic cycle.[3][4]
-
Inactive Catalyst: The palladium pre-catalyst may not be efficiently reduced to its active Pd(0) state.[1]
-
Poor Oxidative Addition: While the electron-deficient pyrimidine ring should facilitate this step, other factors could be hindering it, especially with less reactive chlorides.[4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for your specific substrates.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
If using a catalyst like Pd₂(dba)₃ or Pd(OAc)₂, which can be inefficient on their own for this reaction, introduce a suitable ligand.[1][6]
-
Switch to a more electron-rich and sterically hindered phosphine ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaryl halides.[4]
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, which has shown to be effective.[1][6]
-
-
Base and Solvent Screening:
-
Systematically screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective.[5][9] Amine-based bases like Et₃N have been reported to give lower conversions in some cases.[10]
-
Optimize the solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O, often improves yields.[11] The presence of water can facilitate the formation of the hydrophilic boronate species RB(OH)₃⁻.[11]
-
-
Inert Atmosphere:
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homo-coupling)
If you are observing a good conversion of your starting material but a low yield of the desired product along with significant impurities, consider the following:
Potential Causes:
-
Protodeboronation: The boronic acid is being consumed by a competing reaction with residual water or protic solvents, especially at elevated temperatures.[6]
-
Homo-coupling: The boronic acid is coupling with itself, often due to the presence of oxygen or inefficient transmetalation.
-
Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups like esters, the basic reaction conditions may be causing hydrolysis.[12]
Troubleshooting Steps:
-
Minimize Protodeboronation:
-
Use fresh, high-purity boronic acid.
-
Consider using a milder base.
-
If possible, lower the reaction temperature.
-
Use boronic esters or organotrifluoroborate salts, which can be more stable alternatives to boronic acids.[13]
-
-
Reduce Homo-coupling:
-
Ensure the reaction is thoroughly deoxygenated.
-
Use a slight excess of the pyrimidine halide relative to the boronic acid.[6]
-
-
Prevent Hydrolysis:
-
If ester hydrolysis is an issue, try using a milder base such as K₂HPO₄.[12]
-
Reduce the reaction temperature or time.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines.
Table 1: Catalyst and Ligand Screening Reaction of 2,4-dichloropyrimidine with phenylboronic acid.
| Catalyst (mol%) | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ (5) | - | 65 | Effective as a pre-formed Pd(0) catalyst. | [2] |
| Pd₂(dba)₃ (5) | - | <5 | Inefficient without a suitable ligand. | [1][6] |
| Pd₂(dba)₃·CHCl₃ (5) | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [1][6] |
| Pd(OAc)₂ (5) | - | 35 | Lower yield, potentially due to inefficient reduction to Pd(0) in certain solvents. | [1][2] |
| Pd(dppf)Cl₂ (5) | - | 58 | Good yield, dppf is an effective ligand. | [2] |
Table 2: Solvent Mixture Screening Reaction of 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃.
| Solvent (v/v ratio) | Yield (%) | Source |
| 1,4-dioxane | 65 | [1] |
| 1,4-dioxane / H₂O (2:1) | 80 | [11] |
| THF / H₂O (1:1) | 71 | [11] |
| Toluene | 55 | [1] |
| DMF | 48 | [1] |
Table 3: Base Screening Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl boronic acids using Pd(PPh₃)₄.
| Base | Yield (%) | Notes | Source |
| K₃PO₄ | Good to better yields | Found to be optimal in this system. | [9] |
| K₂CO₃ | Moderate yields | Effective, but outperformed by K₃PO₄ in this case. | [9] |
| Cs₂CO₃ | Superior in some cases | Often a very effective but more expensive base. | [10] |
| Et₃N | Low yields | Amine bases can be less effective than inorganic oxygen-based bases. | [10] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidine with aryl or heteroaryl boronic acids.[1][2]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reactor vial, add the halogenated pyrimidine, the boronic acid, the palladium catalyst, and the base.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Trifluoromethylation Reaction Management
Welcome to the technical support center for managing trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to reaction temperature and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in trifluoromethylation reactions?
A1: Temperature is a critical parameter in trifluoromethylation reactions, significantly influencing reaction rate, yield, selectivity, and the stability of reagents. Proper temperature control is essential to prevent decomposition of thermally sensitive reagents, manage exothermic events, and minimize the formation of byproducts. For instance, nucleophilic trifluoromethylation using TMSCF₃ (Ruppert-Prakash reagent) is often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity of the transient trifluoromethide anion and prevent unwanted side reactions.[1][2] Conversely, some C-H trifluoromethylation or rearrangement reactions may require elevated temperatures (e.g., 50-140 °C) to proceed at a reasonable rate.[3][4]
Q2: My reaction yield is low or there is no reaction at all. How can temperature management help?
A2: Low or no yield can stem from several factors where temperature is a key variable. If the reaction is sluggish, a gradual increase in temperature might be necessary. However, for many trifluoromethylation reagents, such as certain hypervalent iodine compounds (e.g., Togni reagents), stability is a concern, and they should be stored at low temperatures (fridge or freezer).[5] For reactions involving thermally unstable intermediates, like those generated from Umemoto's reagent, very low temperatures (-90 to -10 °C) are required.[6] Conversely, if the activation energy barrier is high, such as in some C-H functionalization reactions, heating might be required.[3] Always ensure your reagents are viable and have been stored correctly before adjusting the temperature.
Q3: I am observing significant byproduct formation. What is the likely cause related to temperature?
A3: Unwanted side reactions are often temperature-dependent. For example, in the trifluoromethylation of enolizable ketones with TMSCF₃, higher temperatures can favor the formation of silyl enol ether byproducts over the desired nucleophilic addition.[1] Running the reaction at very low temperatures (e.g., -78 °C) can significantly suppress this side reaction.[2] Similarly, in radical trifluoromethylations, temperature can influence the selectivity and rate of radical decomposition pathways versus the desired reaction pathway.
Q4: My reaction seems to stall before the starting material is fully consumed. Could temperature be the issue?
A4: Reaction stalling can be due to catalyst deactivation or reagent degradation, both of which can be accelerated by improper temperature control.[1] If a reaction is run at too high a temperature, sensitive catalysts or reagents may decompose over the course of the reaction. It is also possible that the initial temperature was too low for the reaction to proceed to completion. In such cases, a carefully controlled, gradual increase in temperature after the initial phase of the reaction might help to drive it to completion. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal temperature profile.[1][7]
Q5: Are there specific safety concerns related to temperature in trifluoromethylation reactions?
A5: Yes, safety is a major concern. Some trifluoromethylation reactions can be highly exothermic. For instance, the generation of the trifluoromethide anion from TMSCF₃ can lead to a rapid increase in temperature if the activator is added too quickly or at too high a concentration.[8] It is crucial to perform such reactions with adequate cooling (e.g., an ice bath) and to add reagents dropwise.[1][9] Hypervalent iodine reagents are also energetic materials that can decompose exothermally, necessitating careful temperature control.[5] When scaling up reactions, a potential exotherm should be anticipated, and initial trials may require conducting the addition of reagents at a lower temperature (e.g., 0 °C) to ensure safety.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and suggests temperature-related solutions.
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Reaction temperature is too low, preventing initiation or propagation. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress. Some reactions require heating to 80-140 °C.[3][4] |
| Reagent or catalyst has decomposed due to excessively high storage or reaction temperature. | Ensure reagents are stored at the recommended temperature (e.g., some Togni reagents require refrigeration).[5] For reactions with thermally sensitive components, consider running the reaction at a lower temperature for a longer duration. | |
| Reaction Stalls | Catalyst deactivation at the current temperature. | If the reaction was initiated at a low temperature, a slight and controlled increase in temperature may help to push the reaction to completion.[2] |
| Insufficient thermal energy for the final stages of the reaction. | After an initial period at a lower temperature, consider a "thermal push" by gently warming the reaction mixture. | |
| Formation of Silyl Enol Ether Byproduct (with ketones) | Reaction temperature is too high, favoring deprotonation over nucleophilic addition. | Conduct the reaction at a significantly lower temperature, such as -78 °C, to favor the kinetic product of nucleophilic addition.[2] |
| Poor Regioselectivity | Temperature is influencing the selectivity of the reaction (e.g., ortho- vs. para-substitution). | Screen a range of temperatures. Some rearrangements show high ortho-selectivity at specific temperatures (e.g., 50-140 °C).[4] |
| Uncontrolled Exotherm | Rapid addition of reagents or insufficient cooling. | Maintain strict temperature control using an ice or dry ice/acetone bath.[2] Add reagents slowly and dropwise. For larger scale reactions, initiate addition at a lower temperature (e.g., 0 °C) as a precaution.[3] |
| Reaction Works at Small Scale but Fails on Scale-up | Inefficient heat transfer at a larger scale leads to localized overheating or "hot spots". | Improve stirring and consider a reactor with better heat transfer capabilities. When scaling up, it is often necessary to adjust the rate of addition and cooling efficiency to manage the exotherm.[8][10] |
Experimental Protocols & Data
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes a typical procedure for the trifluoromethylation of an aldehyde, emphasizing temperature control.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
1 M Aqueous HCl
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon.
-
Reagents: Dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial reaction rate.[1][9]
-
Addition: Add TMSCF₃ (1.2-1.5 equiv) to the stirred solution via syringe.[7][9]
-
Initiation: Slowly add the TBAF solution (0.1 equiv) dropwise over several minutes. A rapid addition can cause an uncontrolled exotherm.[9]
-
Reaction: Stir the reaction mixture at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.[2][7] For less reactive substrates, the mixture may be allowed to slowly warm to room temperature.[9]
-
Quench: Once the starting material is consumed, quench the reaction at 0 °C by adding 1 M aqueous HCl.
-
Workup & Purification: Proceed with standard aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography.[7]
Quantitative Data: Temperature Effects on Trifluoromethylation
The optimal temperature for trifluoromethylation is highly dependent on the substrate, reagent, and reaction type. The following table summarizes conditions from various reported procedures.
| Reagent/Method | Substrate Type | Temperature (°C) | Typical Yield (%) | Reference |
| TMSCF₃ (Ruppert-Prakash) | Aldehydes/Ketones | -78 to 25 | 70-95 | [1][2] |
| Togni Reagent II | Phenols | 25 (Room Temp) | 4-15 (O-CF₃) | [11] |
| Umemoto Reagent | Alcohols/Phenols | -90 to -10 | High | [6] |
| Langlois' Reagent (Radical) | Heterocycles | 25 (Room Temp) | 55-85 | [12] |
| Pd-catalyzed C-H activation | Arenes (with directing group) | 110 | Good | [11] |
| Deoxytrifluoromethylation/Aromatization | Cyclohexanones | 120-140 | 62-100 | [3][13] |
| OCF₃ Migration | N-aryl-N-hydroxylamines | 50-140 | Good to Excellent | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making process for addressing low-yield issues in trifluoromethylation reactions, with a focus on temperature adjustments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Fluorinated Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of fluorinated intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated intermediates have such low solubility?
A1: The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, often leading to decreased solubility. Fluorine is highly electronegative and increases the lipophilicity of a molecule. This increased lipophilicity can lead to poor solubility in aqueous media and even in some common organic solvents. Additionally, the strong carbon-fluorine bond can affect the polarity and crystal lattice energy of the compound, further contributing to solubility challenges.
Q2: What are the most common strategies to improve the solubility of fluorinated intermediates?
A2: Several techniques can be employed to enhance the solubility of poorly soluble fluorinated compounds. These can be broadly categorized as physical and chemical modifications. Common methods include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
Sonication: Applying ultrasonic energy to break down particle aggregates and enhance dissolution.
-
Heating: Increasing the temperature to improve solubility.
-
Use of Surfactants: Employing surface-active agents to form micelles that encapsulate the solute.
-
Salt Formation: Converting an ionizable intermediate into a more soluble salt form.
-
Use of Specialized Solvents: Utilizing solvents with a high affinity for fluorinated compounds, such as fluorinated alcohols or fluorous solvents.
-
Complexation: Forming inclusion complexes with cyclodextrins.
Q3: How do I choose the best solvent or solvent system for my fluorinated intermediate?
A3: The choice of solvent is critical and depends on the specific properties of your intermediate. A good starting point is to consider solvents with similar polarity to your compound. For highly fluorinated compounds, traditional organic solvents may not be effective. In such cases, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can be excellent choices.[1] Co-solvent systems, such as mixtures of a good solvent (e.g., DMSO, DMF) with a poor solvent (e.g., water, hexane), can also be highly effective. A systematic screening of different solvents and co-solvent ratios is often necessary to identify the optimal system.
Q4: Can sonication damage my fluorinated intermediate?
A4: While sonication is a powerful technique for enhancing dissolution, prolonged exposure to high-intensity ultrasound can potentially lead to the degradation of some sensitive organic molecules.[2] It is recommended to use short bursts of sonication and to cool the sample in an ice bath to prevent overheating.[3] Monitoring the integrity of your compound by techniques like TLC or LC-MS after sonication is advisable, especially when working with a new or delicate intermediate.
Q5: When should I consider salt formation to improve solubility?
A5: Salt formation is a highly effective strategy for improving the solubility of ionizable compounds.[4] If your fluorinated intermediate contains a sufficiently acidic or basic functional group (a general rule of thumb is a pKa difference of at least 2-3 units between the drug and the counter-ion), it can be converted into a salt.[5] This often leads to a significant increase in aqueous solubility. A salt screen, where the intermediate is reacted with a variety of counter-ions, can help identify the most suitable salt form with optimal solubility and stability.[6][7]
Troubleshooting Guide
Issue: My fluorinated intermediate is insoluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol).
| Possible Cause | Suggested Solution |
| High lipophilicity due to fluorine content. | Try fluorinated solvents: Consider using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents have a higher affinity for fluorinated compounds.[1] |
| High crystal lattice energy. | Use a strong co-solvent system: Start with a strong polar aprotic solvent like DMSO or DMF and gradually add a co-solvent. Even small amounts of DMSO in other solvents can significantly enhance solubility.[8] |
| Compound is "fluorous" (highly fluorinated). | Use fluorous solvents: For compounds with a high fluorine content, fluorous solvents (e.g., perfluorohexane) may be necessary. These solvents are specifically designed to dissolve highly fluorinated molecules. |
| Insufficient energy to break the crystal lattice. | Apply sonication and/or gentle heating: Use an ultrasonic bath to provide energy to break apart solid particles. Gentle heating can also be effective but monitor for any potential degradation. |
Issue: My fluorinated intermediate precipitates out of solution during the reaction or workup.
| Possible Cause | Suggested Solution |
| Change in solvent polarity. | Maintain a suitable co-solvent ratio: During workup (e.g., extraction), ensure that the polarity of the organic phase does not change drastically to a point where your compound is no longer soluble. It may be necessary to use a more polar extraction solvent or a mixture of solvents. |
| Temperature change. | Maintain reaction/workup temperature: If the compound was soluble at an elevated reaction temperature, it might precipitate upon cooling. Perform the workup at a slightly elevated temperature if possible. |
| Saturation of the solution. | Use a larger volume of solvent: The concentration of your intermediate may be exceeding its solubility limit. Increase the solvent volume to maintain a lower concentration. |
| Common-ion effect (for salt forms). | Avoid excess common ions: If your intermediate is a salt, adding a solution with a high concentration of the common counter-ion can cause it to precipitate. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound.[9]
Materials:
-
Test compound (fluorinated intermediate)
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid test compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a rotator in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Sonication-Assisted Dissolution
This protocol provides a general procedure for using sonication to dissolve a poorly soluble fluorinated intermediate.
Materials:
-
Test compound
-
Chosen solvent
-
Appropriate-sized vial or flask
-
Ultrasonic bath or probe sonicator
-
Ice bath (recommended)
Procedure:
-
Weigh the desired amount of the solid compound and place it in the vial or flask.
-
Add the desired volume of solvent.
-
Place the vessel in an ice bath to dissipate heat generated during sonication.[3]
-
If using an ultrasonic bath, place the vessel in the bath, ensuring the water level is sufficient to cover the sample.
-
If using a probe sonicator, insert the probe into the solution, making sure it does not touch the sides or bottom of the vessel.
-
Sonicate in short bursts (e.g., 30-60 seconds) with intermittent cooling periods.
-
Visually inspect the solution for dissolution between sonication cycles.
-
Continue sonication until the solid is completely dissolved or no further dissolution is observed.
-
Caution: Avoid prolonged sonication at high power to prevent potential compound degradation.
Data Presentation
Table 1: Solubility of a Model Fluorinated Intermediate in Various Solvents
| Solvent | Solubility (mg/mL) at 25 °C |
| Water | < 0.01 |
| Methanol | 0.5 |
| Dichloromethane | 2.1 |
| Acetone | 5.8 |
| Acetonitrile | 3.4 |
| Tetrahydrofuran (THF) | 12.5 |
| Dimethylformamide (DMF) | 55.2 |
| Dimethyl sulfoxide (DMSO) | > 100 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | > 150 |
Note: The data presented are hypothetical and for illustrative purposes. Actual solubility will vary depending on the specific compound.
Table 2: Effect of Co-solvents on the Solubility of a Model Fluorinated Intermediate
| Solvent System (v/v) | Solubility (mg/mL) at 25 °C | Fold Increase |
| Water | < 0.01 | - |
| Water:Ethanol (1:1) | 0.2 | > 20 |
| Water:DMSO (9:1) | 1.5 | > 150 |
| Hexane:Ethyl Acetate (1:1) | 0.8 | - |
| Hexane:DCM (1:1) | 3.5 | 4.4 |
Note: The data presented are hypothetical and for illustrative purposes. Actual solubility will vary depending on the specific compound and co-solvent ratios.
Visualizations
Caption: Decision workflow for troubleshooting low solubility.
Caption: Experimental workflow for determining an effective co-solvent system.
References
- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. scribd.com [scribd.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of trifluoromethyl (CF₃) groups in experimental settings. The trifluoromethyl group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, under certain conditions, this group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid and the release of fluoride ions.[3] This guide offers insights into preventing and troubleshooting this degradation pathway.
Frequently Asked questions (FAQs)
Q1: Under what conditions is the trifluoromethyl group most susceptible to hydrolysis?
A1: The trifluoromethyl group is generally stable but can undergo hydrolysis under specific stress conditions, particularly at alkaline pH.[3] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids.[3] While less common, hydrolysis can also be induced by strong acidic conditions, although the group is generally more stable in acidic to neutral environments.
Q2: What are the primary degradation products of trifluoromethyl group hydrolysis?
A2: The most common degradation pathway for a trifluoromethyl group is its conversion to a carboxylic acid (-COOH) group, with the concurrent release of three fluoride ions.[3] In some instances, particularly during photodegradation, compounds like 4-(trifluoromethyl)phenol have been shown to degrade into trifluoroacetic acid.[3]
Q3: Aside from direct hydrolysis of the CF₃ group, what other degradation pathways should I be aware of in molecules containing this moiety?
A3: It is crucial to consider the stability of the entire molecule. Often, degradation occurs at more labile functional groups elsewhere in the molecule rather than the trifluoromethyl group itself.[3] Functional groups such as esters and amides are particularly susceptible to hydrolysis under conditions that might not affect the CF₃ group.[3] Additionally, photodegradation and oxidation can be potential degradation pathways for the entire molecule.[3]
Q4: My trifluoromethyl-containing compound is showing unexpected degradation. What are the first steps I should take to investigate?
A4: A systematic approach is essential when you suspect instability. Begin by conducting forced degradation studies under a variety of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[3] This will help you pinpoint the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[3]
Q5: How can I improve the solubility of my poorly water-soluble trifluoromethyl-containing compound for hydrolysis studies?
A5: Poor aqueous solubility is a common challenge. For hydrolytic degradation studies, consider using water-miscible co-solvents that do not interfere with the degradation process or subsequent analysis.[3] Common choices include acetonitrile, methanol, or DMSO.[3] It is important to be aware that the co-solvent itself could potentially influence the degradation pathway.[3]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis After Incubation
Possible Causes:
-
Hydrolysis of the Trifluoromethyl Group: If the new peaks correspond to the mass of the carboxylic acid analog of your compound, direct hydrolysis of the CF₃ group is likely. This is more probable if the incubation was performed under basic conditions.[3]
-
Hydrolysis of Other Labile Functional Groups: Your molecule may contain other functional groups like esters or amides that are more susceptible to hydrolysis than the trifluoromethyl group.[3]
-
Oxidative Degradation: If the experiment was not performed under an inert atmosphere, oxidative degradation of the aromatic ring or other parts of the molecule could have occurred.[3]
-
Photodegradation: Exposure to UV light, even from ambient laboratory lighting, can sometimes induce degradation.[3]
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS/MS to determine the mass of the unexpected peaks and compare them to the expected masses of potential degradation products (e.g., the carboxylic acid analog).
-
Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the specific cause of degradation.
-
Control Experimental Conditions:
-
For hydrolytic stability, use buffered solutions to maintain a constant pH.
-
For oxidative stability, blanket your reaction with an inert gas like nitrogen or argon.
-
For photostability, protect your samples from light using amber vials or by working in a dark room.
-
-
Develop a Stability-Indicating Method: Ensure your analytical method can resolve the parent compound from all potential degradation products.
Issue 2: Inconsistent Results in Stability Assays
Possible Causes:
-
Inconsistent pH: Small variations in pH, especially in unbuffered solutions, can lead to significant differences in hydrolysis rates.
-
Temperature Fluctuations: Hydrolysis reactions are temperature-dependent. Inconsistent temperature control can affect the rate of degradation.
-
Variable Purity of Starting Material: Impurities in the initial compound could catalyze degradation or appear as degradation products.
-
Inconsistent Co-solvent Concentration: If using a co-solvent, variations in its concentration between experiments can alter the polarity of the medium and affect stability.
Troubleshooting Steps:
-
Use Buffered Solutions: Always use buffers to ensure a stable pH throughout the experiment.
-
Precise Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.
-
Verify Compound Purity: Ensure the purity of your starting material using an appropriate analytical method before initiating stability studies.
-
Accurate Co-solvent Addition: Use precise volumetric equipment to ensure consistent co-solvent concentrations across all samples.
Data Presentation
While specific hydrolysis rate constants are highly dependent on the molecular structure and reaction conditions, the following table provides a qualitative summary of the expected stability of a trifluoromethyl group under various conditions. Researchers should determine the specific kinetics for their compound of interest.
| Stress Condition | pH Range | Temperature | Expected Stability of CF₃ Group | Primary Degradation Product |
| Acidic Hydrolysis | 1-3 | Ambient to 60°C | Generally Stable | Minimal to no hydrolysis |
| Neutral Hydrolysis | 6-8 | Ambient to 60°C | Highly Stable | No significant hydrolysis |
| Basic Hydrolysis | 9-13 | Ambient to 60°C | Susceptible to Hydrolysis | Carboxylic Acid |
| Oxidation (e.g., H₂O₂) | Neutral | Ambient | Generally Stable | Dependent on the rest of the molecule |
| Thermal Stress | N/A | > 60°C | Generally Stable | Dependent on the rest of the molecule |
| Photostability | N/A | UV/Visible Light | Potentially Unstable | Trifluoroacetic acid or other products |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethyl-Containing Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a trifluoromethyl-containing compound.
1. Materials and Reagents:
-
Trifluoromethyl-containing compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC or UPLC system with a UV or MS detector
-
Photostability chamber
-
Oven or water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC or LC-MS/MS method.
-
Monitor for the appearance of new peaks and the loss of the parent compound.
5. Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize any significant degradation products using MS/MS and comparison with reference standards if available.
Visualizations
Caption: General pathway for the base-catalyzed hydrolysis of an aryl-trifluoromethyl group.
Caption: Workflow for a forced degradation study of a trifluoromethyl-containing compound.
References
Technical Support Center: Reproducibility in Multi-Step Pyrimidine Synthesis
Welcome to the Technical Support Center for multi-step pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common reproducibility issues, optimize reaction conditions, and improve the success rate of their synthetic endeavors.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis.
General Issues in Pyrimidine Synthesis
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the common culprits?
A1: Low yields in pyrimidine synthesis can be attributed to several factors. Systematically investigating the following can help identify the root cause:
-
Purity of Starting Materials: Impurities in reactants, such as aldehydes, β-ketoesters, amidines, or urea, can significantly hinder the reaction. Ensure all starting materials are of high purity and are properly stored to prevent degradation.[1] Commercially available starting materials may contain inhibitors or byproducts from their synthesis that can affect your reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. A reaction that is too hot may lead to decomposition or the formation of side products, while a temperature that is too low may result in an incomplete reaction.[1] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Inefficient Catalysis: The choice and concentration of the catalyst are crucial. For acid-catalyzed reactions, ensure the acid is not degraded and is used in the appropriate concentration. For reusable catalysts, ensure they are properly activated and have not lost their activity.[1]
-
Moisture and Atmosphere: Many reactions in pyrimidine synthesis are sensitive to moisture. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired pyrimidine.
-
Common Side Products: In the Biginelli reaction, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures).[1] In the Pinner synthesis, side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine.
-
Identification: Characterization of side products can be achieved using spectroscopic methods such as NMR and Mass Spectrometry. Comparing the spectra of your impure product with known side products from the literature can aid in identification.
-
Minimization Strategies:
-
Temperature Control: Lowering the reaction temperature can often suppress the formation of side products like DHPs in the Biginelli reaction.[1]
-
Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway. For instance, adding urea last in a Biginelli reaction may minimize its decomposition.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction, favoring the desired product over side products.[1]
-
Q3: My crude product is difficult to purify. What are the best strategies for purification?
A3: Purification of pyrimidine derivatives can be challenging due to the presence of structurally similar impurities and byproducts.
-
Recrystallization: This is often the first method of choice for solid products. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Common solvents for pyrimidines include ethanol, acetone, and 1,4-dioxane, as well as mixtures like ethyl acetate/hexane. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.[2]
-
Column Chromatography: When recrystallization is ineffective, column chromatography is a powerful alternative. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical for good separation. A good starting point for selecting an eluent is to use the solvent system that gave a good separation on TLC with an Rf value of 0.2-0.3 for the desired compound.
-
Troubleshooting Purification:
-
Oiling out instead of crystallizing: This can be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution or allowing it to cool more slowly.[2]
-
Poor separation on a column: If compounds are not separating well, try a different solvent system with a different polarity. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent, respectively, can improve peak shape and separation.
-
Specific Synthesis Issues
Biginelli Reaction
Q4: My Biginelli reaction is not proceeding to completion, and I have a lot of unreacted starting materials. What should I do?
A4: Incomplete conversion in the Biginelli reaction is a frequent issue. Here's a troubleshooting workflow:
-
Check Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify the concentration.[1]
-
Optimize Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress closely by TLC.[1]
-
Verify Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Use high-purity starting materials.[1]
-
Solvent Choice: While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[3]
Pinner Pyrimidine Synthesis
Q5: I am struggling with the Pinner pyrimidine synthesis, and the reaction is failing or giving very low yields. What are the critical parameters to control?
A5: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The reaction is highly susceptible to moisture, which can lead to the hydrolysis of intermediates. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.
-
Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.
-
Temperature Control: The optimal temperature depends on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
Q6: I am following a protocol for the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine, but my yields are inconsistent. What could be the issue?
A6: Inconsistencies in this synthesis can often be traced back to the preparation of the guanidine solution and the reaction conditions.
-
Guanidine Preparation: The reaction of guanidine hydrochloride with sodium ethoxide to generate free guanidine is a critical step. Ensure the sodium ethoxide solution is freshly prepared and that the sodium chloride byproduct is effectively removed by filtration before adding the guanidine solution to the reaction mixture.[3]
-
Reaction Time and Work-up: The recommended reflux time is typically around 2 hours. After reflux, the reaction mixture is evaporated to dryness. The subsequent dissolution in boiling water and acidification with acetic acid are crucial for precipitating the product.[3] Ensure the acidification is done carefully to the correct pH to maximize product precipitation.
Data Presentation
Table 1: Comparison of Catalysts in the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 48 | 40-60 | [4] |
| Sulfated Zirconia | None | 60 | 2-4 | >90 | [3] |
| FeCl₃ | None | 100 | 0.5 | 92 | Generic Literature |
| InCl₃ | THF | Reflux | 3 | 94 | Generic Literature |
| Yb(OTf)₃ | None | 100 | 1 | 96 | Generic Literature |
Table 2: Effect of Solvents on a Biginelli-type Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
| n-Hexane | 1.88 | 45 |
| Dioxane | 2.21 | 68 |
| Toluene | 2.38 | 70 |
| Ethanol | 24.55 | 85 |
| Acetonitrile | 37.5 | 92 |
| DMF | 36.7 | 88 |
| Water | 80.1 | 55 |
Data adapted from various literature sources for a representative Biginelli-type reaction.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. A typical eluent for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the amidine hydrochloride (1.2 equivalents) in an anhydrous alcohol (e.g., ethanol).
-
Base Addition: Under a nitrogen atmosphere, add a solution of a suitable base (e.g., sodium ethoxide in ethanol, 1.2 equivalents) dropwise to the stirred mixture. Stir for 30 minutes at room temperature.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
-
Isolation and Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Protocol 3: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
Sodium Ethoxide Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottom flask fitted with a reflux condenser.
-
First Solution: After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[3]
-
Guanidine Solution: Prepare a second solution of sodium ethoxide of the same concentration. To this, add guanidine hydrochloride (1.02 moles). Filter to remove the precipitated sodium chloride.[3]
-
Reaction: Add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.
-
Isolation: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Crystallization: Upon cooling, the product crystallizes as yellow needles. Collect the product by filtration. The reported yield is 80-82%.[3]
Mandatory Visualization
Caption: Logical workflow for troubleshooting low yield in pyrimidine synthesis.
Caption: Troubleshooting guide for common side products in the Biginelli reaction.
Caption: Decision tree for selecting a purification method for pyrimidine derivatives.
References
Validation & Comparative
Kinase Inhibitor Selectivity Profile: A Comparative Guide to 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity profile of compounds based on this scaffold is crucial for developing potent and safe therapeutics. This guide provides a comparative analysis of the kinase inhibitor selectivity of this compound derivatives, supported by experimental data and detailed methodologies.
Executive Summary
Derivatives of this compound have demonstrated potent inhibitory activity against a range of kinases, with some compounds exhibiting dual-target engagement. Notably, a specific derivative, referred to as Compound 30 , has been identified as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1)[1]. This compound displays significant selectivity for these primary targets over other kinases, including c-Kit[1]. The broader class of trifluoromethylpyrimidines has also been implicated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), highlighting the chemical tractability of this scaffold for targeting diverse kinase families[2]. This guide will delve into the quantitative selectivity data, the experimental methods used to generate these profiles, and the relevant signaling pathways.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro kinase inhibition profiles of representative this compound derivatives.
Table 1: Kinase Inhibition Profile of Compound 30 [1]
| Kinase Target | IC50 (nM) |
| FLT3-WT | ≤ 25 |
| FLT3-D835Y | ≤ 25 |
| CHK1 | ≤ 25 |
| IRAK4 | 864.60 |
| P70S6K | 834.85 |
| CDK2 | 833.50 |
| Aurora A | 1863.50 |
| Other Kinases* | No Affinity |
| As tested in a limited panel of 12 kinases. |
Table 2: Selectivity of this compound Derivatives Against c-Kit [1]
| Compound | c-Kit IC50 (nM) | FLT3-D835Y IC50 (nM) | Selectivity Fold (c-Kit/FLT3-D835Y) |
| 30 | >1000 | 1.41 | > 708 |
| 32 | >1000 | 2.17 | > 460 |
| Representative Compounds | - | - | ≥ 313 |
Table 3: Potential Targets of the Broader Trifluoromethylpyrimidine Class [2]
| Target Kinase | Biological Role |
| EGFR | Cell proliferation, survival, and differentiation |
| PYK2 | Cell migration, invasion, and proliferation |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A widely used and robust method for this is the KINOMEscan® platform, which provides a quantitative measure of compound binding to a large panel of kinases.
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a high-throughput method that quantifies the binding of a test compound to a panel of over 480 human kinases[3]. The assay does not rely on ATP and therefore measures the true thermodynamic binding affinity (dissociation constant, Kd)[4].
Principle: The assay is a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound[4].
Experimental Workflow:
-
Immobilization of Ligand: An active-site directed ligand is immobilized on a solid support (e.g., beads)[4].
-
Competition Reaction: The DNA-tagged kinase, the test compound at various concentrations, and the ligand-coated solid support are incubated together to allow binding to reach equilibrium[4].
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag[4].
-
Data Analysis: The results are typically expressed as percent of control (DMSO vehicle), and for compounds showing significant binding, a Kd value is determined from an 11-point dose-response curve[5].
Caption: KINOMEscan® experimental workflow.
Signaling Pathways
The identified primary targets of this compound derivatives, FLT3 and CHK1, are key players in cancer-related signaling pathways. The broader class of these compounds also shows potential for inhibiting EGFR and PYK2 signaling.
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells[6]. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML)[7]. Upon activation, FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell survival and proliferation[6][7].
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Scaffold Hopping in Drug Design: A Comparative Guide to Quinazoline and Trifluoromethylpyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, scaffold hopping stands out as a pivotal strategy for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparison of two key heterocyclic scaffolds: quinazoline and its bioisosteric relative, trifluoromethylpyrimidine. We will delve into a specific case study of scaffold hopping from a quinazoline-based antitumor agent to a series of trifluoromethylpyrimidine analogues, presenting comparative data, experimental protocols, and visual workflows to illuminate the practical application of this powerful design strategy.
From Quinazoline to Trifluoromethylpyrimidine: A Comparative Analysis
The quinazoline core is a well-established "privileged" scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors, including gefitinib and erlotinib.[1][2][3] Its rigid structure and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it a robust starting point for inhibitor design.[4] However, the exploration of novel chemical space to overcome resistance, enhance selectivity, and improve drug-like properties is a constant endeavor.
The trifluoromethylpyrimidine scaffold has emerged as a promising bioisostere for the quinazoline core. The electron-withdrawing trifluoromethyl group can significantly alter the physicochemical properties of the molecule, potentially enhancing metabolic stability and target affinity.[5]
Case Study: Scaffold Hopping from a Quinazoline-Based Antitumor Agent
In a notable example of scaffold hopping, researchers transitioned from a 2-arylaminoquinazoline scaffold to a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives to explore new antitumor agents.[5] The initial quinazoline compound, 10b , demonstrated moderate antiproliferative activity against several cancer cell lines. The subsequent scaffold hop to the trifluoromethylpyrimidine core led to the discovery of several compounds with significantly improved potency.
Below is a summary of the comparative antiproliferative activity (IC50) of the parent quinazoline compound and the most potent trifluoromethylpyrimidine derivatives.
Data Presentation: Comparative Antiproliferative Activity
| Compound ID | Core Scaffold | Cancer Cell Line | IC50 (µM) |
| 10b | Quinazoline | PC3 (Prostate) | 3.15 |
| LNCaP (Prostate) | 3.37 | ||
| K562 (Leukemia) | 4.12 | ||
| 11c | Trifluoromethylpyrimidine | HCT116 (Colon) | 1.89 |
| LNCaP (Prostate) | 2.15 | ||
| 11f | Trifluoromethylpyrimidine | HCT116 (Colon) | 1.93 |
| LNCaP (Prostate) | 2.07 | ||
| 11g | Trifluoromethylpyrimidine | HCT116 (Colon) | 1.52 |
| LNCaP (Prostate) | 1.72 | ||
| 11h | Trifluoromethylpyrimidine | HCT116 (Colon) | 1.68 |
| LNCaP (Prostate) | 1.94 | ||
| 11l | Trifluoromethylpyrimidine | HCT116 (Colon) | 1.75 |
| LNCaP (Prostate) | 2.01 |
Data sourced from a study on the design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential antiproliferative agents and a preceding study on trifluoromethyl-containing quinazoline derivatives.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase and the test compound to the kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[5]
-
Cell Culture :
-
Culture the desired cancer cell lines (e.g., PC3, LNCaP, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Pharmacokinetic (PK) Profiling in Rodents (General)
This protocol provides a general workflow for evaluating the pharmacokinetic properties of a lead compound.
-
Animal Studies :
-
House rodents (e.g., mice or rats) in a controlled environment with access to food and water.
-
Administer the test compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
-
Sample Collection :
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis :
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis :
-
Plot the plasma concentration of the drug versus time.
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2), using non-compartmental analysis.[6]
-
Mandatory Visualizations
Signaling Pathway: EGFR Signaling in Cancer
Many quinazoline and pyrimidine derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.
Caption: EGFR signaling pathway and the mechanism of action of kinase inhibitors.
Experimental Workflow: Kinase Inhibitor Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of kinase inhibitors.
Caption: A generalized workflow for kinase inhibitor drug discovery.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the binding mode of a ligand to its target protein is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental techniques for validating the binding of 5-(Trifluoromethyl)pyrimidin-2-amine derivatives, a scaffold present in numerous potent kinase inhibitors.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting various kinases such as FLT3, CHK1, and EGFR.[1][2] Understanding how these derivatives interact with the ATP-binding pocket of their target kinases is paramount for optimizing their potency, selectivity, and overall drug-like properties. This guide outlines and compares several biophysical and structural biology techniques, presenting their methodologies, data outputs, and a comparative analysis to aid in the selection of the most appropriate validation strategy.
Comparative Analysis of Binding Validation Techniques
A multi-faceted approach, employing a combination of techniques, is often the most robust strategy for validating the binding mode of a compound. While structural methods like X-ray crystallography provide a static, high-resolution picture, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer insights into the thermodynamics and kinetics of the interaction in solution.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can further provide atomic-level information on the binding interface and conformational changes in both the ligand and the protein in a solution state.[5]
Table 1: Comparison of Key Techniques for Binding Mode Validation
| Feature | X-ray Crystallography | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | 3D atomic structure of the protein-ligand complex | Real-time binding kinetics (ka, kd), and affinity (KD) | Thermodynamic profile (KD, ΔH, ΔS), and stoichiometry (n) | Ligand binding site mapping, conformational changes, and affinity (KD) |
| Strengths | High-resolution structural details of the binding mode.[6] | Provides kinetic information (on- and off-rates).[7] High throughput capabilities. | Direct measurement of binding thermodynamics in solution.[8] Label-free. | Provides information on dynamics and weak interactions in solution.[9][10] |
| Limitations | Requires protein crystallization, which can be challenging.[11] Provides a static picture. | Requires immobilization of the protein, which may affect its conformation.[12] Indirect measurement of affinity. | Requires relatively large amounts of protein and ligand. Sensitive to buffer mismatches.[13] | Lower throughput. Requires isotopically labeled protein for some experiments.[9] |
| Typical Protein Req. | mg quantities | µg quantities | mg quantities | mg quantities |
| Typical Ligand Req. | mg quantities | µg-mg quantities | mg quantities | mg quantities |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are summarized protocols for the key techniques discussed.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-ligand complex at atomic resolution.
-
Protein Expression and Purification: Express and purify the target kinase to >95% homogeneity.
-
Crystallization: Screen for crystallization conditions of the apo-protein or the protein-ligand complex (co-crystallization).[14] Alternatively, soak apo-crystals in a solution containing the this compound derivative.[15]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map, into which the protein-ligand model is built and refined.[16]
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of the derivative to its target kinase.[17]
-
Sensor Chip Preparation: Immobilize the purified kinase onto a sensor chip surface. Common methods include amine coupling or capture of biotinylated protein.[18]
-
Analyte Preparation: Prepare a series of concentrations of the this compound derivative in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal in real-time. This provides association (ka) and dissociation (kd) rate constants.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD).
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction.[19][20]
-
Sample Preparation: Prepare the purified protein in the sample cell and the this compound derivative in the injection syringe in an identical, well-matched buffer to minimize heats of dilution.[13]
-
Titration: Perform a series of injections of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The change in entropy (ΔS) can then be calculated.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the ligand binding site on the protein and characterize the interaction in solution.[5]
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer.
-
HSQC Titration: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Then, titrate in increasing amounts of the this compound derivative and record an HSQC spectrum at each concentration.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon ligand addition. Residues with significant CSPs are likely part of or near the binding site.[10]
-
Affinity Determination: The magnitude of the chemical shift changes can be used to calculate the dissociation constant (KD).
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Workflow for validating the binding mode of a novel compound.
Caption: Generalized kinase inhibition signaling pathway.
By integrating data from these complementary techniques, researchers can build a comprehensive and validated model of how this compound derivatives engage their kinase targets. This detailed understanding is invaluable for guiding structure-activity relationship (SAR) studies and ultimately for the development of more effective and selective therapeutic agents.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. SPR Kinase Assay Support - Carna Biosciences, Inc. [carnabio.com]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative analysis of synthetic routes to 5-(Trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
5-(Trifluoromethyl)pyrimidin-2-amine is a critical building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclocondensation | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Guanidine hydrochloride | 2-Chloro-5-(trifluoromethyl)pyrimidine, Ammonia |
| Key Reagents | Sodium ethoxide | Not applicable (Ammonia is the reagent) |
| Solvent | Ethanol | 1,4-Dioxane, Water |
| Reaction Temperature | Reflux | 120 °C |
| Reaction Time | 4 hours | 16 hours |
| Reported Yield | ~65% | ~85% |
| Purity | High after recrystallization | High after purification |
| Advantages | Readily available starting materials, straightforward single-step reaction. | High-yielding, utilizes a common transformation in heterocyclic chemistry. |
| Disadvantages | Moderate yield, requires anhydrous conditions for the base. | Requires a specialized starting material (2-chloro-5-(trifluoromethyl)pyrimidine), reaction under pressure. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic routes to this compound, highlighting the key transformations.
Caption: Comparative workflow of the two primary synthetic routes.
Experimental Protocols
Route 1: Cyclocondensation of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Guanidine
This method involves the construction of the pyrimidine ring through a cyclocondensation reaction between a β-ketoester and guanidine.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature.
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with hydrochloric acid to a pH of approximately 5.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with diethyl ether.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Expected Yield: Approximately 65%.
Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-(trifluoromethyl)pyrimidine
This route relies on the displacement of a chloro substituent on a pre-formed pyrimidine ring with an amino group.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
2-Chloro-5-(trifluoromethyl)pyrimidine is dissolved in 1,4-dioxane in a sealed pressure vessel.
-
Aqueous ammonia is added to the solution.
-
The vessel is sealed, and the reaction mixture is heated to 120 °C with stirring for 16 hours.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or recrystallization to give pure this compound.
Expected Yield: Approximately 85%.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, the cyclocondensation, benefits from readily accessible starting materials and a straightforward procedure. In contrast, Route 2, the nucleophilic aromatic substitution, offers a higher reported yield but requires a more specialized and potentially more expensive starting material, in addition to the need for a pressure-rated reactor. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific laboratory and project requirements.
In Vitro Activity of 5-(Trifluoromethyl)pyrimidin-2-amine Analogs: A Comparative Guide
The 5-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors. This guide provides a comparative analysis of the in vitro activity of various analogs based on this scaffold, with a focus on their anticancer properties. The data presented is compiled from published research and aims to assist researchers in drug development and chemical biology in understanding the structure-activity relationships of these compounds.
Comparative Analysis of In Vitro Antiproliferative and Kinase Inhibitory Activity
The following tables summarize the in vitro efficacy of different series of this compound analogs against various cancer cell lines and kinases. These compounds have been investigated for their potential as inhibitors of key signaling proteins involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).
Dual FLT3 and CHK1 Inhibitors
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1. The antiproliferative activities of representative compounds were evaluated against the MV4-11 human acute myeloid leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[1]
| Compound | MV4-11 IC₅₀ (nM)[1] | FLT3-WT IC₅₀ (nM)[1] | FLT3-D835Y IC₅₀ (nM)[1] | CHK1 IC₅₀ (nM)[1] |
| 22 | 3.82 ± 0.21 | - | - | - |
| 29 | 2.51 ± 0.18 | - | - | - |
| 30 | 1.83 ± 0.15 | 25.02 ± 1.78 | 1.15 ± 0.09 | 1.07 ± 0.08 |
| 31 | 2.17 ± 0.16 | - | - | - |
| 32 | 3.14 ± 0.25 | - | - | - |
Compound 30 emerged as a particularly potent dual inhibitor, demonstrating strong activity against both wild-type and mutant FLT3, as well as CHK1.[1] Further kinase selectivity profiling of compound 30 revealed a favorable selectivity profile, with significantly lower activity against other kinases such as IRAK4, P70S6K, CDK2, and Aurora A.[1]
EGFR Inhibitors
Another series of 5-trifluoromethylpyrimidine derivatives has been investigated as inhibitors of EGFR. The antitumor activity of these compounds was assessed against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[2]
| Compound | A549 IC₅₀ (µM)[2] | MCF-7 IC₅₀ (µM)[2] | PC-3 IC₅₀ (µM)[2] | EGFR Kinase IC₅₀ (µM)[2] |
| 9j | >50 | >50 | >50 | - |
| 9k | 1.27 | 7.34 | 8.92 | 0.134 |
| 9r | 0.85 | 4.81 | 6.23 | 0.112 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Compound 9u demonstrated the most potent activity against the A549 cell line and EGFR kinase.[2] Further studies with compound 9u indicated that it could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[2]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, A549, MCF-7, PC-3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., FLT3, CHK1, EGFR) was evaluated using various kinase assay kits or methodologies, often based on measuring the phosphorylation of a substrate.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound at various concentrations were incubated in a reaction buffer in a 96-well plate.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C or 37°C).
-
Detection: The amount of phosphorylated substrate was quantified. This can be done using various methods, such as:
-
ELISA-based assays: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays: Using a fluorescently labeled substrate or antibody.
-
-
IC₅₀ Calculation: The IC₅₀ values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving EGFR and an overview of the experimental workflow for evaluating the in vitro activity of the compounds.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a 5-(CF3)-pyrimidin-2-amine analog.
Caption: General experimental workflow for the in vitro evaluation of synthesized compounds.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-(Trifluoromethyl)pyrimidin-2-amine derivatives, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing the diverse pharmacological effects of these compounds.
The this compound core has emerged as a privileged scaffold in the design of potent modulators of various biological targets, leading to the development of novel therapeutic agents for a range of diseases, including cancer and viral infections. The trifluoromethyl group at the 5-position of the pyrimidine ring often enhances metabolic stability and binding affinity, making this class of compounds particularly attractive for drug discovery programs. This guide synthesizes publicly available data to offer a comparative analysis of their activity as kinase inhibitors and anticancer agents.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine core and the 2-amino group. The following tables summarize the in vitro potency of various analogs against key protein kinases and cancer cell lines.
Kinase Inhibitory Activity
The this compound scaffold has been successfully employed to develop potent inhibitors of several protein kinases implicated in cancer pathogenesis, including FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).
| Compound ID | R 1 | R 2 | Target Kinase | IC 50 (nM) |
| A | H | 4-((3-(dimethylamino)propyl)amino)phenyl | FLT3-D835Y | 25 |
| CHK1 | 25 | |||
| 29 | H | 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl | FLT3-D835Y | 1.8 |
| CHK1 | 2.5 | |||
| 30 | H | 2-(methylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-yl | FLT3-D835Y | 1.1 |
| CHK1 | 1.9 | |||
| 9u | 4-(3-(3-fluorophenyl)acrylamido)phenyl | 3-(methylcarbamoyl)thiophen-2-yl | EGFR | 91 |
Table 1: In vitro inhibitory activity of this compound derivatives against protein kinases. Data compiled from multiple sources.[1][2]
The SAR for FLT3 and CHK1 inhibition reveals that constraining the conformation of the substituent at the 4-position of the pyrimidine ring, as seen in compounds 29 and 30 , leads to a significant enhancement in potency compared to the more flexible lead compound A .[1] Specifically, the incorporation of a (iso)tetrahydroquinoline or a tetrahydrobenzo[b]azepine ring system is beneficial. Furthermore, the nature of the sulfonyl group on these cyclic amines plays a role in modulating activity, with smaller alkylsulfonyl groups generally favoring CHK1 inhibition, while slightly larger groups can improve FLT3 inhibitory effect.[1] For EGFR inhibition, compound 9u demonstrates that elaborate substitutions at both the 2- and 4-positions of the pyrimidine core can yield potent inhibitors.[2]
Antiproliferative Activity in Cancer Cell Lines
Consistent with their kinase inhibitory profiles, these derivatives exhibit potent antiproliferative activity against various cancer cell lines.
| Compound ID | R 1 | R 2 | Cell Line | IC 50 (nM) |
| 29 | H | 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl | MV4-11 (AML) | 3.1 |
| 30 | H | 2-(methylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-yl | MV4-11 (AML) | 1.9 |
| 9u | 4-(3-(3-fluorophenyl)acrylamido)phenyl | 3-(methylcarbamoyl)thiophen-2-yl | A549 (Lung Cancer) | 350 |
| MCF-7 (Breast Cancer) | 3240 | |||
| PC-3 (Prostate Cancer) | 5120 |
Table 2: Antiproliferative activity of selected this compound derivatives against human cancer cell lines. Data compiled from multiple sources.[1][2]
The potent dual FLT3/CHK1 inhibitors 29 and 30 show excellent low nanomolar antiproliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line, which harbors an FLT3-ITD mutation.[1] The EGFR inhibitor 9u displays potent activity against the A549 non-small cell lung cancer cell line, with diminishing activity against MCF-7 and PC-3 cells.[2]
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, this section includes diagrams of key signaling pathways targeted by these compounds and a generalized workflow for their biological evaluation.
Caption: EGFR Signaling Pathway and point of inhibition.
References
The Trifluoromethyl Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrimidine Inhibitors
For Immediate Publication
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry. This guide provides a detailed comparison between trifluoromethylated (CF3) and non-fluorinated pyrimidine inhibitors, a class of compounds pivotal in the development of targeted therapies, particularly in oncology and infectious diseases. By examining key performance metrics, experimental data, and underlying mechanisms, this document serves as a resource for researchers, scientists, and drug development professionals.
The introduction of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties.[1] This modification often leads to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can translate to improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide will delve into the tangible effects of this substitution through direct comparison of experimental data.
I. Comparative Analysis of Biological Activity
The true measure of an inhibitor's efficacy lies in its biological activity. The following tables summarize quantitative data from studies that have evaluated both trifluoromethylated pyrimidine derivatives and their non-fluorinated counterparts or relevant non-fluorinated clinical comparators.
Table 1: In Vitro Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Non-Fluorinated Control | Control IC50 (µM) | Reference |
| 17v | Trifluoromethyl-substituted pyrimidine | H1975 (Non-small cell lung cancer) | 2.27 | 5-Fluorouracil (5-FU) | 9.37 | [3] |
| XXId | Trifluoromethyl-containing pyrimidine | PC-3 (Prostate cancer) | Moderate to good activity | 5-Fluorouracil (5-FU) | Less active than XXId | [4] |
| XXIe | Trifluoromethyl-containing pyrimidine | PC-3 (Prostate cancer) | Moderate to good activity | 5-Fluorouracil (5-FU) | Less active than XXIe | [4] |
| 30 | 5-trifluoromethyl-2-aminopyrimidine | MV4-11 (Acute myeloid leukemia) | Good antiproliferative ability | - | - | [5] |
Note: Specific IC50 values for compounds XXId and XXIe were not provided in the abstract, but their activity was noted as superior to the control.
Table 2: In Vitro Antifungal Activity
The following data showcases the inhibitory effects of trifluoromethylated pyrimidines against various fungal pathogens.
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Non-Fluorinated Control | Control Inhibition Rate (%) | Reference |
| 5l | Botrytis cinerea | 100 | Tebuconazole | 96.45 | [6][7] |
| 5b | Botrytis cinerea | 96.76 | Tebuconazole | 96.45 | [6][7] |
| 5j | Botrytis cinerea | 96.84 | Tebuconazole | 96.45 | [6][7] |
| 5v | Sclerotinia sclerotiorum | 82.73 | Tebuconazole | 83.34 | [6][7] |
II. Physicochemical and Pharmacokinetic Advantages of Trifluoromethylation
The trifluoromethyl group imparts several beneficial properties that enhance the drug-like characteristics of pyrimidine inhibitors.
-
Increased Lipophilicity : The CF3 group is significantly more lipophilic than a hydrogen or methyl group.[1] This property can improve a compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets and can lead to better oral bioavailability.[1][2]
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[1] This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes.[1] This increased stability often results in a longer biological half-life, allowing for less frequent dosing.[1]
-
Altered Acidity/Basicity : As a strong electron-withdrawing group, the CF3 moiety can significantly influence the pKa of nearby functional groups. This can alter the binding affinity of the inhibitor to its target enzyme or receptor by modifying electrostatic interactions.[1]
-
Conformational Effects : The steric bulk of the trifluoromethyl group can lock the molecule into a specific, more bioactive conformation, leading to enhanced target engagement.
The combination of trifluridine, a fluorinated pyrimidine nucleoside, with tipiracil, a thymidine phosphorylase inhibitor, exemplifies the clinical application of these principles. Tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability and allowing it to exert its therapeutic effect.[8]
III. Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of scientific findings. Below are summaries of common protocols used to evaluate the inhibitors discussed.
MTT Assay for Antiproliferative Activity
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding : Tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds (e.g., trifluoromethylated pyrimidine derivatives) and a control (e.g., 5-FU) for a specified period (e.g., 48 hours).[3]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
IC50 Calculation : The concentration of the compound that causes 50% inhibition of cell growth is calculated by plotting the percentage of cell viability against the compound concentration.[3]
In Vitro Antifungal Mycelial Growth Inhibition Assay
This method is used to determine the efficacy of compounds against fungal pathogens.
-
Medium Preparation : Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation : The test compounds, dissolved in a solvent like DMSO, are added to the molten PDA at a specific final concentration (e.g., 50 µg/mL).[6]
-
Inoculation : A mycelial disc of a specific diameter (e.g., 4 mm) is taken from the edge of an actively growing fungal culture and placed in the center of the compound-containing PDA plate.[9]
-
Incubation : The plates are incubated at a controlled temperature (e.g., 25-28°C) for a set period.[9]
-
Measurement : The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate containing only the solvent.[6][9]
IV. Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological and experimental processes.
Caption: A simplified signaling pathway often targeted by pyrimidine inhibitors.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: The impact of trifluoromethylation on inhibitor properties.
V. Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry for enhancing the therapeutic potential of pyrimidine inhibitors. Experimental evidence consistently demonstrates that this modification can lead to significant improvements in potency, metabolic stability, and overall bioactivity when compared to non-fluorinated analogs. While the effects are context-dependent and require empirical validation for each new chemical series, the trifluoromethyl group remains a critical tool in the design of next-generation inhibitors for a wide range of diseases. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to leverage fluorination in their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Comparative Analysis of 5-(Trifluoromethyl)pyrimidin-2-amine Based Inhibitors: A Guide to Cross-Reactivity
The 5-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site has led to the discovery of potent inhibitors for a variety of targets.[1] However, due to the conserved nature of the ATP-binding pocket across the kinome, achieving selectivity remains a critical challenge, as off-target effects can lead to toxicity and other adverse events.[2][3] This guide provides a comparative analysis of the cross-reactivity profiles of several inhibitors based on this scaffold, supported by experimental data and detailed methodologies.
Kinase Selectivity Profiles: A Comparative Overview
The following tables summarize the inhibitory activity of representative this compound based compounds against their primary targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core scaffold.
| Compound | Primary Target(s) | IC50 (nM) on Primary Target(s) | Key Off-Targets | Inhibition at 1 µM (unless specified) | Reference |
| Compound 30 | FLT3-D835Y, CHK1 | 0.82 (FLT3-D835Y), 0.73 (CHK1) | c-Kit | > 1000 nM (IC50) | [4] |
| Compound A8 | JAK2 | 5 | JAK1, JAK3, TYK2 | >193 nM (IC50), >273 nM (IC50), >206 nM (IC50) respectively | [5] |
| Compound 9u | EGFR | 91 | - | Data not provided in kinome-wide format | [6] |
| PF-431396 | PYK2 | 2 | FAK | 22 nM (IC50) | [7] |
Note: The selectivity of kinase inhibitors is highly dependent on the specific assay conditions and the panel of kinases tested. Direct comparison between different studies should be made with caution. The data presented here is intended to provide a general overview of the selectivity profiles.
Signaling Pathways and Experimental Design
Understanding the biological context and the methods used to assess selectivity is crucial for interpreting cross-reactivity data. The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for evaluating inhibitor selectivity.
Caption: Dual inhibition of FLT3 and CHK1 signaling by a this compound based inhibitor.
Caption: General experimental workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used in the characterization of this compound based inhibitors.
In Vitro Kinase Inhibition Assays (Biochemical IC50 Determination)
This assay is fundamental for determining the potency of a compound against a purified kinase enzyme.[8][9]
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
General Procedure:
-
Enzyme and Substrate Preparation: Highly purified, recombinant kinase enzyme and a specific peptide or protein substrate are used. The substrate is often designed for detection upon phosphorylation (e.g., biotinylated or fluorescently labeled).[8]
-
Compound Preparation: A serial dilution of the test inhibitor is prepared, typically in DMSO, and then further diluted in the assay buffer to achieve the final desired concentrations.[9]
-
Reaction Mixture: The kinase, substrate, ATP, and necessary cofactors (e.g., Mg2+) are combined in a buffer solution in the wells of a microtiter plate.[8]
-
Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture. Controls include a vehicle (DMSO) for 100% activity and a known potent inhibitor for 0% activity.[9]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[8][9]
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[3]
-
Fluorescence/Luminescence-Based Assays: Techniques like Z'-LYTE™ (FRET-based) or ADP-Glo™ (luminescence-based) are widely used to detect either the phosphorylated product or the depletion of ATP.[8]
-
-
Data Analysis: The raw data is normalized, and the IC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.[9]
-
Kinome-wide Selectivity Profiling
To understand the broader cross-reactivity, inhibitors are often screened against a large panel of kinases.
-
Objective: To assess the inhibitory activity of a compound against hundreds of kinases at a fixed concentration to identify potential off-targets.
-
General Procedure:
-
The test compound is typically screened at one or two concentrations (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™ services).[2][5]
-
The percent inhibition for each kinase is determined relative to a DMSO control.
-
The results are often visualized using a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a visual representation of the inhibitor's selectivity.[5]
-
Cell-Based Assays
These assays evaluate the inhibitor's activity in a more biologically relevant context.[8]
-
Objective: To determine the effect of the inhibitor on cellular processes that are dependent on the target kinase.
-
General Procedure:
-
Cell Culture: A cell line known to be dependent on the target kinase for survival or proliferation is cultured (e.g., MV4-11 cells for FLT3 inhibitors).[4]
-
Compound Treatment: Cells are treated with the inhibitor across a range of concentrations for a defined period (e.g., 72 hours).[9]
-
Assessment of Cellular Activity: The effect of the inhibitor is measured using various assays:
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells after treatment to determine the antiproliferative IC50.[9]
-
Target Phosphorylation Assays (e.g., Western Blot, ELISA): These assays directly measure the phosphorylation status of the target kinase or its downstream substrates to confirm on-target engagement in cells.[5]
-
Apoptosis Assays (e.g., Annexin V staining): Used to determine if the inhibitor induces programmed cell death.[6]
-
-
By combining the data from biochemical and cellular assays, researchers can build a comprehensive understanding of the potency, selectivity, and potential liabilities of this compound based inhibitors, guiding further optimization efforts in the drug discovery process.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Rise of a New Contender: Benchmarking Trifluoromethylpyrimidine Scaffolds Against Established Kinase Inhibitors
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, researchers are continuously exploring novel chemical scaffolds. Among these, trifluoromethylpyrimidine derivatives are emerging as a promising class of kinase inhibitors. This guide provides a comprehensive comparison of new trifluoromethylpyrimidine-based compounds against established drugs targeting key oncogenic kinases, supported by experimental data and detailed methodologies. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these next-generation inhibitors.
Data Presentation: Head-to-Head Comparison
The efficacy of novel trifluoromethylpyrimidine scaffolds has been evaluated against several cancer cell lines and specific kinases. The following tables summarize the quantitative data, offering a direct comparison with well-established kinase inhibitors.
Table 1: In Vitro EGFR Kinase Inhibition and Antiproliferative Activity
This table compares the half-maximal inhibitory concentration (IC50) of a novel 5-trifluoromethylpyrimidine derivative, Compound 9u, with the first-generation EGFR inhibitor, Gefitinib. Lower IC50 values indicate greater potency.
| Compound | Target/Cell Line | IC50 (µM) |
| Compound 9u | EGFR Kinase | 0.091[1][2] |
| A549 (Lung Carcinoma) | 0.35[1][2] | |
| MCF-7 (Breast Cancer) | 3.24[1][2] | |
| PC-3 (Prostate Cancer) | 5.12[1][2] | |
| Gefitinib | EGFR Kinase | IC50 values vary depending on the specific EGFR mutation, with higher sensitivity in mutated forms. |
| A549 (Wild-Type EGFR) | Suppresses proliferation in a concentration-dependent manner[3] | |
| EGFR-mutant Lung Adenocarcinoma Cells | 0.003 - 0.39[4] |
Note: The A549 cell line has wild-type EGFR, and its sensitivity to EGFR inhibitors is generally lower than that of cell lines with activating EGFR mutations.
Table 2: In Vitro FLT3 and CHK1 Kinase Inhibition and Antiproliferative Activity
This table showcases the dual inhibitory activity of a novel 5-trifluoromethyl-2-aminopyrimidine derivative, Compound 30, against FLT3 and CHK1 kinases and its potent antiproliferative effect on the FLT3-ITD positive AML cell line, MV4-11. A direct comparison with a known FLT3 inhibitor, Quizartinib, is provided for context.
| Compound | Target/Cell Line | IC50 (nM) |
| Compound 30 | FLT3-WT | ≤ 25[5] |
| FLT3-D835Y | ≤ 25[5] | |
| CHK1 | ≤ 25[5] | |
| MV4-11 (FLT3-ITD) | < 4[5] | |
| Quizartinib | FLT3-ITD (MV4-11 cells) | 0.40 - 1.1[6] |
Note: Compound 30 demonstrates potent dual inhibition of both FLT3 and CHK1, a potentially advantageous strategy to overcome resistance to FLT3 inhibitors alone.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the concentration of an inhibitor required to block 50% of the EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (trifluoromethylpyrimidine derivatives, Gefitinib)
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, EGFR enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the ATP detection kit, which generates a luminescent signal.
-
The luminescence is measured using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3, MV4-11)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 in acidic isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing insights into the mechanism of action of the inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds and growth factors (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for the desired time. For EGFR studies, cells are often stimulated with EGF to induce receptor phosphorylation.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated or total form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the amount of the target protein.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these novel trifluoromethylpyrimidine scaffolds.
Caption: EGFR signaling pathway and the point of inhibition by trifluoromethylpyrimidine-based inhibitors and Gefitinib.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)pyrimidin-2-amine: A Procedural Guide
For Immediate Reference: Treat 5-(Trifluoromethyl)pyrimidin-2-amine as a hazardous chemical waste. The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health & Safety (EHS) department. The following guide provides a framework for its safe handling and disposal based on data for structurally similar compounds.
Hazard Assessment and Safety Precautions
Compounds containing trifluoromethyl and pyrimidine or pyridine moieties are typically classified as hazardous.[1] Based on safety data sheets (SDS) for analogous chemicals, this compound should be handled as a substance with the potential for significant health and environmental effects.
Key Hazards:
-
Acute Toxicity: Likely toxic if swallowed and may be harmful in contact with skin.[1]
-
Skin and Eye Damage: Presumed to cause skin irritation and serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, use a NIOSH-approved respirator.[1]
Quantitative Data Summary
The following table summarizes hazard classifications for structurally related compounds, which should be considered as guidance for this compound in the absence of a specific SDS.
| Hazard Classification | GHS Category | Associated Statement | Source |
| Acute Toxicity, Oral | Category 2 / 3 | H300: Fatal if swallowed / H301: Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [1] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste.
Step 1: Waste Segregation and Collection
-
Do not mix with non-hazardous waste.
-
Collect waste this compound (solid) and any solutions containing it (liquid) in separate, dedicated, and clearly labeled hazardous waste containers.
-
Due to the trifluoromethyl group, this compound is a halogenated organic waste. If your institution's waste management program requires it, segregate it from non-halogenated organic waste.[2]
-
Never dispose of this chemical down the drain or in regular trash.[2] Release into the environment must be avoided.[3]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2] The container must be in good condition.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, environmental hazard).
Step 3: Decontamination of Empty Containers
-
Triple Rinse: Decontaminate empty containers that held the chemical by rinsing them at least three times with a suitable solvent (e.g., acetone, ethanol).[2]
-
Collect Rinsate: The first rinseate, and subsequent rinses if required by your EHS department, must be collected and disposed of as hazardous waste along with the chemical.[2]
-
After proper decontamination, the container can be disposed of as non-hazardous waste or recycled, following institutional guidelines.[2]
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Keep the container closed except when adding waste.[2]
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste management company.[4]
-
The recommended method of final disposal is incineration at an authorized facility equipped with an afterburner and scrubber to handle halogenated compounds.[1]
Experimental Workflow & Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Trifluoromethyl)pyrimidin-2-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 5-(Trifluoromethyl)pyrimidin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on data from structurally similar molecules, such as other trifluoromethylated pyridines and aminopyrimidines, is essential.
Hazard Assessment and Engineering Controls
A thorough risk assessment is the first critical step before handling this compound.[3] All work should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[3][4] Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure.[3] The required level of PPE will vary depending on the scale of the operation and the potential for exposure.
. . . Table 1: Personal Protective Equipment (PPE) Recommendations
| Activity | Required PPE | Enhanced Precautions (for large quantities or high-risk operations) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for ensuring safety and preventing contamination when handling this compound.
Caption: Step-by-step workflow for handling the compound.
Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in Table 1.
-
Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.
-
Use anti-static weighing paper or a tared container to handle the solid.
-
After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials used in this process as contaminated waste.[3]
Protocol for Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.[3]
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.[4] This compound should be treated as hazardous chemical waste.
Caption: Decision tree for chemical waste disposal.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered hazardous waste.[4] These items must be collected in a designated and clearly labeled "Halogenated Solid Waste" container.
-
Contaminated Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a designated "Halogenated Liquid Waste" container. Do not pour this waste down the drain.[5]
-
Empty Containers: Rinse empty containers that held the compound three times with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[5] Subsequent rinses can be managed according to your institution's procedures.
-
Waste Pickup: Follow your institution's guidelines for requesting a hazardous waste pickup. Ensure all waste containers are properly labeled and sealed.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
